2-Iodo-4-methylpentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYLVIBZCVAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-iodo-4-methylpentane. Due to the limited availability of extensive experimental data for this specific compound, this document synthesizes information from computational predictions, data from analogous compounds, and established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its physicochemical properties, synthesis, reactivity, and safety considerations. All quantitative data is presented in structured tables for clarity, and key reaction pathways are visualized using Graphviz diagrams.
Physicochemical Properties
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | PubChem[1][2] |
| Molecular Weight | 212.07 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 31294-96-9 | American Elements[3] |
| Appearance | Liquid | American Elements[3] |
| Storage Temperature | 4 °C | American Elements[3] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 212.00620 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Note: The XLogP3 value suggests that this compound is a lipophilic compound, likely exhibiting good solubility in nonpolar organic solvents.[1]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, it can be reasonably synthesized from its corresponding alcohol, 4-methyl-2-pentanol (B46003), or via a halide exchange reaction from a corresponding chloro- or bromoalkane.
Synthesis from 4-Methyl-2-pentanol
The most common method for preparing secondary iodoalkanes from the corresponding alcohol is through a nucleophilic substitution reaction. This typically involves the use of a phosphorus-based iodinating agent, such as phosphorus triiodide (PI₃), which can be generated in situ from iodine and phosphorus.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of 4-methyl-2-pentanol in an inert, anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Reagent Addition: Red phosphorus is added to the cooled solution, followed by the slow, portion-wise addition of iodine. The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction: After the addition of iodine is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.
Synthesis via Finkelstein Reaction
The Finkelstein reaction provides an efficient method for the synthesis of iodoalkanes from the corresponding chloro- or bromoalkanes via a halide exchange.[4][5][6] This is an Sₙ2 reaction driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone (B3395972).[5][6]
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of 2-chloro-4-methylpentane (B3392400) or 2-bromo-4-methylpentane (B50952) is prepared in anhydrous acetone in a round-bottom flask.
-
Reagent Addition: A stoichiometric excess of sodium iodide is added to the solution.
-
Reaction: The reaction mixture is heated at reflux with stirring. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitate is removed by filtration.
-
Purification: The acetone is removed from the filtrate by evaporation under reduced pressure. The resulting crude product is then purified by distillation.
Diagram 1: Synthesis Pathways for this compound
References
- 1. (2S)-2-iodo-4-methylpentane | C6H13I | CID 101996013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H13I | CID 6429788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of (R)-2-iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-iodo-4-methylpentane is a chiral alkyl iodide of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents. Its defined stereochemistry is crucial for the stereospecific synthesis of complex target molecules. This technical guide provides a comprehensive overview of the synthetic routes to (R)-2-iodo-4-methylpentane, focusing on stereocontrolled methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the practical application of these synthetic strategies.
The primary and most stereochemically reliable approach to synthesizing (R)-2-iodo-4-methylpentane involves the nucleophilic substitution of a chiral precursor that possesses the same carbon skeleton. A readily available and suitable starting material is (S)-4-methyl-2-pentanol. The synthesis hinges on an S(_N)2 reaction at the stereocenter, which proceeds with a predictable inversion of configuration, thus converting the (S)-alcohol into the desired (R)-iodide. Two principal methods for achieving this transformation are the Appel reaction and a two-step procedure involving tosylation followed by nucleophilic substitution with iodide.
Synthetic Strategies
The stereospecific synthesis of (R)-2-iodo-4-methylpentane from (S)-4-methyl-2-pentanol can be effectively achieved through pathways that ensure inversion of the chiral center. The two recommended methods are detailed below.
Method 1: The Appel Reaction
The Appel reaction provides a direct, one-pot conversion of an alcohol to an alkyl iodide with inversion of stereochemistry.[1][2][3] The reaction typically utilizes triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)) to activate the hydroxyl group, facilitating its displacement by an iodide ion in an S(_N)2 manner.[3] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[2]
Caption: Synthetic pathway for the Appel reaction.
Method 2: Two-Step Tosylation and Nucleophilic Substitution
This method involves two discrete steps. First, (S)-4-methyl-2-pentanol is converted to its corresponding tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). This step proceeds with retention of configuration at the chiral center as the C-O bond is not broken.[4][5] The resulting (S)-4-methyl-2-pentyl tosylate is an excellent leaving group.
In the second step, the tosylate is treated with a source of iodide ions, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetone (B3395972) or DMF. This proceeds via an S(_N)2 reaction, where the iodide ion displaces the tosylate group, leading to an inversion of configuration and yielding the final product, (R)-2-iodo-4-methylpentane.[6]
Caption: Two-step synthesis via tosylation and SN2 reaction.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of chiral secondary iodides from their corresponding alcohols using the described methods. While specific data for (R)-2-iodo-4-methylpentane is not extensively reported, the values presented are based on analogous transformations of similar secondary alcohols and are expected to be comparable.
| Method | Starting Material | Product | Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Reference |
| Appel Reaction | Chiral Secondary Alcohol | Chiral Secondary Iodide | PPh(_3), I(_2), Imidazole | 85-95 | >98 | [7][8] |
| Tosyl.-SN2 | Chiral Secondary Alcohol | Chiral Secondary Iodide | 1. TsCl, Pyridine2. NaI, DMF | 80-90 (overall) | >99 | [6][9] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of (R)-2-iodo-4-methylpentane based on established procedures for similar transformations.
Protocol 1: Appel Reaction for the Synthesis of (R)-2-iodo-4-methylpentane
This protocol is adapted from a general procedure for the Appel reaction to convert a secondary alcohol to an alkyl iodide with inversion of stereochemistry.[7][8]
Materials:
-
(S)-4-methyl-2-pentanol
-
Triphenylphosphine (PPh(_3))
-
Iodine (I(_2))
-
Imidazole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add iodine (1.5 equivalents) to the stirred solution. The color of the solution will turn dark brown.
-
Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.
-
Prepare a solution of (S)-4-methyl-2-pentanol (1.0 equivalent) in anhydrous DCM.
-
Add the (S)-4-methyl-2-pentanol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. Stir until the brown color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure (R)-2-iodo-4-methylpentane.
Protocol 2: Two-Step Synthesis via Tosylation and Nucleophilic Substitution
This protocol involves the formation of a tosylate followed by an S(_N)2 reaction with iodide.[6][9]
Step 1: Synthesis of (S)-4-methyl-2-pentyl tosylate
Materials:
-
(S)-4-methyl-2-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried flask, dissolve (S)-4-methyl-2-pentanol (1.0 equivalent) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Pour the reaction mixture into ice-cold dilute HCl and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO(_3) solution and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield crude (S)-4-methyl-2-pentyl tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-2-iodo-4-methylpentane
Materials:
-
(S)-4-methyl-2-pentyl tosylate
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the crude (S)-4-methyl-2-pentyl tosylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or distillation to give pure (R)-2-iodo-4-methylpentane.
Conclusion
The synthesis of (R)-2-iodo-4-methylpentane is reliably achieved through stereospecific methods starting from the enantiomerically pure precursor, (S)-4-methyl-2-pentanol. Both the Appel reaction and the two-step tosylation-iodination route are effective strategies that proceed with high yields and excellent inversion of stereochemistry. The choice of method may depend on the specific laboratory conditions, availability of reagents, and the scale of the synthesis. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Show how to convert (R)−2 -pentanol to (S)−2 -pentanethiol via a tosyla.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-iodo-4-methylpentane, a halogenated alkane with potential applications in organic synthesis and pharmaceutical research. This document covers its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Appel reaction, and the underlying reaction mechanism. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.
Chemical Identity and Structure
This compound is a secondary alkyl iodide. Its structure consists of a pentane (B18724) backbone with an iodine atom at the second position and a methyl group at the fourth position.
The IUPAC name for this compound is This compound .[1][2] Its chemical structure is depicted below:
Molecular Formula: C₆H₁₃I[1][2]
Canonical SMILES: CC(C)CC(I)C
InChI: InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3[1]
InChIKey: HUVYLVIBZCVAKG-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 31294-96-9 | [1][2] |
| Molecular Weight | 212.07 g/mol | [1][2][3] |
| Appearance | Liquid (Predicted) | [2] |
| Boiling Point | 175.8±3.0 °C at 760 mmHg | Predicted |
| Density | 1.4±0.1 g/cm³ | Predicted |
| XLogP3 | 3.6 | [3] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following tables present predicted spectral data, which can be used for preliminary identification purposes.
¹H NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | Sextet | 1H | H-2 (CHI) |
| ~ 1.9 | Doublet | 3H | H-1 (CH₃) |
| ~ 1.6 - 1.8 | Multiplet | 1H | H-4 (CH) |
| ~ 1.2 - 1.4 | Multiplet | 2H | H-3 (CH₂) |
| ~ 0.9 | Doublet | 6H | H-5 & H-5' (CH(CH₃)₂) |
¹³C NMR Spectrum (Predicted)[4]
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~ 30 - 35 | CH | C-2 (CHI) |
| ~ 50 - 55 | CH₂ | C-3 |
| ~ 25 - 30 | CH | C-4 |
| ~ 22 - 27 | CH₃ | C-1 |
| ~ 22 | CH₃ | C-5 & C-5' |
Infrared (IR) Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850 - 3000 | C-H Stretch | Alkane |
| 1450 - 1470 | C-H Bend | Alkane |
| 1365 - 1385 | C-H Bend (gem-dimethyl) | Alkane |
| 500 - 600 | C-I Stretch | Alkyl Iodide |
Synthesis of this compound
This compound can be synthesized from its corresponding alcohol, 4-methyl-2-pentanol (B46003), via the Appel reaction.[4][5] This reaction utilizes triphenylphosphine (B44618) and iodine to convert the hydroxyl group into a good leaving group, which is subsequently displaced by an iodide ion in an Sₙ2 reaction.[4][6]
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis Workflow of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Appel reaction.[7]
Materials:
-
4-methyl-2-pentanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the mixture for 10 minutes.[7]
-
Add a solution of 4-methyl-2-pentanol (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography to afford this compound.[7]
Reaction Mechanism: The Appel Reaction
The conversion of 4-methyl-2-pentanol to this compound proceeds via the Appel reaction mechanism. The key steps are the activation of the alcohol and subsequent nucleophilic substitution.
Caption: Appel Reaction Mechanism.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of this compound, including its chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
References
- 1. This compound | C6H13I | CID 6429788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. (2R)-2-iodo-4-methylpentane | C6H13I | CID 89597245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Iodohexane: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical compound C6H13I, commonly known as iodohexane. It will cover its fundamental molecular properties, including its chemical formula and molecular weight, and will detail its various isomers.
Core Molecular Data
The chemical formula for iodohexane is C6H13I.[1][2][3] This indicates that each molecule is composed of six carbon atoms, thirteen hydrogen atoms, and one iodine atom. The molecular weight of this compound is approximately 212.07 g/mol .[4][5]
Isomeric Forms
It is important to note that the formula C6H13I represents multiple structural isomers. The position of the iodine atom on the hexane (B92381) chain determines the specific isomer. Some of the common isomers include:
-
1-Iodohexane: In this isomer, the iodine atom is attached to the first carbon atom of the hexane chain.[1][5][6]
-
2-Iodohexane: Here, the iodine atom is bonded to the second carbon atom.[4]
-
3-Iodohexane: The iodine atom is attached to the third carbon atom in this form.
The specific isomer being used is a critical factor in experimental design and synthesis, as the position of the iodine atom can influence the compound's reactivity and physical properties.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C6H13I | [1][2][4][5][6][7] |
| Molecular Weight | 212.07 g/mol | [4][5] |
| Molecular Weight (more precise) | 212.0719 g/mol | [1][2][3] |
Logical Relationship of Isomers
The following diagram illustrates the relationship between the molecular formula and its common straight-chain isomers.
References
- 1. Hexane, 1-iodo- [webbook.nist.gov]
- 2. Hexane, 1-iodo- [webbook.nist.gov]
- 3. Hexane, 1-iodo- [webbook.nist.gov]
- 4. 2-Iodohexane | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Iodohexane | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 638-45-9: 1-Iodohexane | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Physical properties of 2-Iodo-4-methylpentane (boiling point, density)
This technical guide provides a comprehensive overview of the physical properties of 2-Iodo-4-methylpentane, with a specific focus on its boiling point and density. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the available data, experimental methodologies, and the structural basis for its physical characteristics.
Core Physical and Chemical Properties
This compound is a halogenated derivative of hexane. Its physical properties are primarily determined by its molecular weight, the presence of the heavy iodine atom, and its branched structure. The following table summarizes key computed and experimental data available for this compound.
| Property | Value | Source |
| Molecular Formula | C6H13I | PubChem[1][2] |
| Molecular Weight | 212.07 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Registry Number | 31294-96-9 | NIST WebBook |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Kovats Retention Index (Semi-standard non-polar) | 1026 | PubChem[2] |
| Kovats Retention Index (Standard polar) | 1171 | PubChem[2] |
Theoretical Framework: Structure-Property Relationships
The physical properties of haloalkanes like this compound are directly influenced by their molecular structure. The following diagram illustrates the key relationships between structural features and the expected boiling point and density.
Caption: Factors influencing the physical properties of this compound.
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is simple distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or water bath
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a sample of this compound (typically 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Gently heat the sample in the round-bottom flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature at which the vapor is in equilibrium with the condensing liquid on the thermometer bulb. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
The sample liquid (this compound)
-
Deionized water (for calibration)
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with a small amount of water exiting the capillary. Dry the outside of the pycnometer and record its mass.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the sample, this compound, and repeat step 3.
-
Dry the exterior and record the mass of the pycnometer filled with the sample.
-
Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature
Generalized Experimental Workflow
The following diagram outlines the logical flow of the experimental determination of the boiling point and density of a liquid organic compound.
Caption: A generalized workflow for determining the boiling point and density.
References
An In-depth Technical Guide to 2-Iodo-4-methylpentane (CAS: 31294-96-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-iodo-4-methylpentane, a secondary alkyl iodide. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known data with established chemical principles to offer a predictive yet thorough resource for researchers.
Chemical and Physical Properties
This compound is a halogenated derivative of isocaproic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 31294-96-9 | [1][2] |
| Molecular Formula | C₆H₁₃I | [1][2] |
| Molecular Weight | 212.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pentane, 2-iodo-4-methyl- | [1] |
| Canonical SMILES | CC(C)CC(C)I | [1] |
| InChI Key | HUVYLVIBZCVAKG-UHFFFAOYSA-N | [1][2] |
| Appearance | Liquid (Predicted) | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Density | Not specified | N/A |
| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents (Predicted) | N/A |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, several reliable methods for the preparation of secondary alkyl iodides can be applied. The most plausible routes start from the corresponding alcohol, 4-methyl-2-pentanol (B46003), or the alkene, 4-methyl-1-pentene.
From 4-methyl-2-pentanol via Nucleophilic Substitution
A common and effective method for synthesizing alkyl iodides from alcohols is through conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an iodide salt.
Experimental Protocol (General):
-
Step 1: Conversion of Alcohol to a Sulfonate Ester:
-
To a solution of 4-methyl-2-pentanol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.).
-
Slowly add a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq.), to neutralize the generated acid.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude sulfonate ester.
-
-
Step 2: Finkelstein Reaction: [3][4][5]
-
Dissolve the crude sulfonate ester in acetone (B3395972).
-
Add an excess of sodium iodide (NaI) (1.5-2.0 eq.).
-
Heat the mixture to reflux. The reaction is driven to completion by the precipitation of the sodium sulfonate salt in acetone.[4]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the precipitate.
-
Remove the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate (B1220275) solution (to remove any residual iodine).
-
Dry the organic layer and concentrate to yield this compound. Purification can be achieved by distillation.
-
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Iodo-4-methylpentane
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodo-4-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions.
Predicted ¹H NMR Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative iodine atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded). The predicted data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Ha (CH₃) | ~1.00 | 6H | Doublet | ~6.5 |
| Hb (CH) | ~1.75 | 1H | Nonet | ~6.5 |
| Hc (CH₂) | ~1.90 | 2H | Triplet | ~7.0 |
| Hd (CH) | ~4.20 | 1H | Sextet | ~6.8 |
| He (CH₃) | ~1.85 | 3H | Doublet | ~6.8 |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of purified this compound.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3][4] The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]
-
To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[1]
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[3]
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-15 ppm is typically sufficient.
-
Acquire the spectrum using a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Visualization of Spin-Spin Coupling
The following diagram illustrates the structure of this compound and the key spin-spin coupling interactions between adjacent non-equivalent protons.
Caption: Spin-spin coupling pathways in this compound.
References
An In-depth Technical Guide to Interpreting the Mass Spectrum of 2-Iodo-4-methylpentane
This guide provides a detailed analysis of the mass spectrum of 2-iodo-4-methylpentane, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its fragmentation pattern under electron ionization, presents the data in a structured format, outlines the experimental methodology, and visualizes the fragmentation pathways.
Introduction to Mass Spectrometry of Haloalkanes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For haloalkanes like this compound, the C-I bond is the weakest bond and is therefore prone to cleavage. The presence of the heavy iodine atom also influences the isotopic pattern observed in the spectrum.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-I bonds. The molecular weight of this compound (C₆H₁₃I) is 212.07 g/mol .[1][2][3] The molecular ion peak (M+•) is expected at m/z 212.
Data Presentation: Predicted Mass Spectrum Data
The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and their plausible relative intensities in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Relative Intensity (Predicted) |
| 212 | [CH₃CH(I)CH₂CH(CH₃)₂]⁺• | [C₆H₁₃I]⁺• | Low |
| 127 | [I]⁺ | [I]⁺ | Moderate |
| 85 | [C₆H₁₃]⁺ | [CH₃CHCH₂CH(CH₃)₂]⁺ | High (Base Peak) |
| 57 | [C₄H₉]⁺ | [(CH₃)₂CHCH₂]⁺ | Moderate |
| 43 | [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | High |
Fragmentation Pathway Analysis
The fragmentation of this compound in an EI-MS system is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation to produce more stable ions.
-
Molecular Ion (m/z 212): The peak corresponding to the intact molecular ion is expected to be of low intensity due to the lability of the C-I bond.
-
Loss of Iodine (m/z 85): The most facile fragmentation is the cleavage of the weak carbon-iodine bond, resulting in the formation of a secondary carbocation at m/z 85. This ion is relatively stable and is predicted to be the base peak.
-
Iodine Cation (m/z 127): A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also expected and is a characteristic feature of iodo-compounds.
-
Alkyl Fragments (m/z 57 and 43): Further fragmentation of the alkyl chain leads to the formation of smaller, stable carbocations. The loss of an ethyl radical from the [C₆H₁₃]⁺ ion results in a butyl cation at m/z 57. Cleavage of the bond between the second and third carbons can lead to the formation of the isopropyl cation at m/z 43, which is a stable secondary carbocation.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for this compound.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocols
Methodology for Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of this compound can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe MS system equipped with an electron ionization source.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
Instrumentation:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detector: Electron Multiplier
Procedure:
-
The sample is introduced into the ion source. If using GC, the compound is first separated from the solvent and any impurities on a chromatographic column.
-
In the ion source, the vaporized sample molecules are bombarded by a beam of 70 eV electrons.[4]
-
This high energy causes the removal of an electron from the molecule, forming a positively charged molecular ion (M+•).[5]
-
The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
The positively charged ions (molecular and fragment ions) are then accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.
Logical Workflow for Spectral Interpretation
The following diagram outlines the logical workflow for interpreting the obtained mass spectrum.
References
An In-depth Technical Guide to the Safety Profile of 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2-Iodo-4-methylpentane is an organoiodine compound with the chemical formula C6H13I.[1] It is a derivative of pentane. While detailed experimental data is limited, some key physical and chemical properties have been computed and are presented below.
| Property | Value | Source |
| Molecular Formula | C6H13I | PubChem[1] |
| Molecular Weight | 212.07 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 31294-96-9 | American Elements[2] |
| Appearance | No data available | - |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | No data available | - |
Hazard Identification and GHS Classification (Inferred)
A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of similar alkyl iodides and the hydrocarbon backbone, a potential hazard profile can be inferred. Alkyl iodides are known to be reactive and can release iodine upon decomposition.[3] The hydrocarbon structure suggests potential flammability and irritation.
Potential GHS Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
GHS Pictograms (Inferred):
References
Commercial Suppliers and Technical Guide for High-Purity 2-Iodo-4-methylpentane
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of 2-Iodo-4-methylpentane, along with key technical data, representative experimental protocols, and logical diagrams to illustrate its synthesis and potential applications in organic synthesis.
Commercial Availability and Purity
A number of chemical suppliers offer this compound, with varying purity levels suitable for research and development purposes. While many suppliers can provide the compound, obtaining specific batch-to-batch purity data often requires direct inquiry or accessing the certificate of analysis.
American Elements is a notable supplier that can produce this compound in various grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] For standard grades, Aurum Pharmatech lists a purity of 95.00%.[2] Other prominent suppliers include Sigma-Aldrich, BLD Pharm, and ChemicalBook.[3][4][5] Researchers are advised to contact suppliers directly to obtain lot-specific certificates of analysis for detailed impurity profiles.
Quantitative Data Summary
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| American Elements | 31294-96-9 | C6H13I | 212.07 | Capable of producing up to >99.999%[1] |
| Aurum Pharmatech | 31294-96-9 | C6H13I | 212.07 | 95.00%[2] |
| Sigma-Aldrich | 31294-96-9 | C6H13I | 212.07 | Not specified on product page |
| BLD Pharm | 31294-96-9 | C6H13I | 212.07 | Not specified on product page[4] |
Synthesis of this compound
This compound can be synthesized via the hydroiodination of an appropriate alkene. The reaction follows Markovnikov's rule, where the iodide attaches to the more substituted carbon of the double bond.
Representative Experimental Protocols
Cuprate-Mediated Conjugate Addition
This protocol outlines the formation of an organocuprate reagent from an iodoalkane and its subsequent 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. This is a powerful method for introducing alkyl chains in a stereocontrolled manner.
Materials:
-
This compound
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane
-
Anhydrous diethyl ether (Et2O)
-
Copper(I) iodide (CuI)
-
Tributylphosphine (B147548) (PBu3)
-
α,β-Unsaturated lactone (or other suitable Michael acceptor)
-
Argon atmosphere
-
Dry glassware and syringes
Procedure:
-
Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding alkyllithium reagent.
-
In a separate flask, prepare the cuprate (B13416276) reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.
-
Transfer the freshly prepared cuprate solution to the alkyllithium solution at -78 °C via cannula.
-
After stirring for a short period, add a solution of the α,β-unsaturated lactone in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a standard aqueous work-up, including extraction with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alkylation of Enolates
Iodoalkanes are effective alkylating agents for various nucleophiles, including enolates. This reaction is fundamental for constructing more complex carbon skeletons from simpler precursors.
Materials:
-
This compound
-
Ketone or other carbonyl-containing starting material
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon atmosphere
-
Dry glassware and syringes
Procedure:
-
Under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF (1.05 eq) and stir for 1 hour to form the enolate.
-
Add a solution of this compound (1.1 eq) in THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up, including extraction with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
This technical guide provides a starting point for researchers utilizing this compound. For critical applications, it is imperative to obtain detailed specifications from the chosen supplier and to optimize reaction conditions based on the specific substrates and desired outcomes.
References
An In-depth Technical Guide to the Stereoisomers of 2-Iodo-4-methylpentane: (2R) and (2S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-iodo-4-methylpentane, specifically the (2R) and (2S) enantiomers. Chiral molecules are of paramount importance in the pharmaceutical industry due to the often-differing biological activities of their stereoisomers. This document details the stereospecific synthesis, physicochemical properties, and potential biological relevance of (2R)- and (2S)-2-iodo-4-methylpentane, serving as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Chirality is a fundamental property in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the synthesis and characterization of enantiomerically pure compounds are crucial for the development of safe and effective drugs.
This compound possesses a chiral center at the C2 position, giving rise to two enantiomers: (2R)-2-iodo-4-methylpentane and (2S)-2-iodo-4-methylpentane. As alkyl halides, these compounds are versatile intermediates in organic synthesis, and their chiral nature makes them valuable building blocks for the synthesis of more complex chiral molecules. This guide will explore the key technical aspects of these stereoisomers.
Physicochemical Properties
| Property | (2R)-2-iodo-4-methylpentane | (2S)-2-iodo-4-methylpentane |
| IUPAC Name | (2R)-2-iodo-4-methylpentane[1] | (2S)-2-iodo-4-methylpentane[2] |
| Molecular Formula | C₆H₁₃I | C₆H₁₃I |
| Molecular Weight | 212.07 g/mol [1][2] | 212.07 g/mol [1][2] |
| Boiling Point (Predicted) | 165.2 ± 3.0 °C at 760 mmHg | 165.2 ± 3.0 °C at 760 mmHg |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | 1.4 ± 0.1 g/cm³ |
| Specific Rotation [α]D | Not experimentally determined | Not experimentally determined |
Note: Predicted values are based on computational models and may differ from experimental values.
Stereospecific Synthesis
The stereospecific synthesis of (2R)- and (2S)-2-iodo-4-methylpentane can be achieved from their corresponding chiral alcohol precursors, (S)-4-methyl-2-pentanol and (R)-4-methyl-2-pentanol, respectively. A well-established method for this transformation is the Appel reaction, which proceeds with an inversion of stereochemistry at the chiral center.[3][4]
General Experimental Protocol for Appel Reaction
This protocol is a general procedure for the iodination of a secondary alcohol with inversion of configuration and should be optimized for the specific substrate.
Materials:
-
Chiral alcohol ((S)- or (R)-4-methyl-2-pentanol)
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add imidazole (3.0 eq.) and iodine (1.5 eq.) sequentially.
-
Stir the mixture at 0 °C for 10-15 minutes until a yellow-orange phosphonium (B103445) salt complex forms.
-
Add a solution of the chiral alcohol (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes) to afford the desired chiral this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for the individual enantiomers are not available, the following are predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.
Predicted ¹H NMR Spectrum (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1, H1' (CH₃) | 0.90 | d | 6H |
| H3 (CH₂) | 1.50 - 1.70 | m | 2H |
| H4 (CH) | 1.80 - 1.95 | m | 1H |
| H5 (CH₃) | 1.95 | d | 3H |
| H2 (CHI) | 4.20 - 4.30 | m | 1H |
Predicted ¹³C NMR Spectrum (CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C1' | 22.5 |
| C5 | 25.0 |
| C4 | 25.5 |
| C2 | 35.0 |
| C3 | 50.0 |
Chiral Separation
The separation of the (2R) and (2S) enantiomers of this compound is essential for obtaining enantiomerically pure samples. Chiral gas chromatography (GC) is a suitable technique for the analytical and preparative separation of volatile chiral compounds like iodoalkanes.
General Protocol for Chiral GC Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β- or γ-cyclodextrin derivatives).
Typical Conditions:
-
Injector Temperature: 200-250 °C
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 250-300 °C
The specific conditions, including the choice of chiral stationary phase and temperature program, will need to be optimized to achieve baseline separation of the two enantiomers.
Biological and Pharmacological Context
While there is no specific data on the biological activity of the individual enantiomers of this compound, the broader class of iodoalkanes has been studied for its potential biological effects. Some studies have indicated that certain iodoalkanes can exhibit cytotoxicity.[5] The mechanism of toxicity is often related to their ability to act as alkylating agents, potentially reacting with nucleophilic biomolecules such as DNA and proteins.
The significance of chirality in drug action is well-documented. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, should this compound or its derivatives be considered as potential pharmacophores, the synthesis and biological evaluation of the individual enantiomers would be a critical step in the drug development process.
Conclusion
The stereoisomers of this compound, (2R) and (2S), are chiral building blocks with potential applications in organic synthesis and drug discovery. Their stereospecific synthesis can be achieved with high fidelity using established methods like the Appel reaction, which proceeds with inversion of configuration. Although detailed experimental data for these specific enantiomers are scarce, this guide provides a framework for their synthesis, purification, and characterization based on established chemical principles and analogous systems. For drug development professionals, the key takeaway is the critical importance of evaluating the biological properties of each enantiomer separately to fully understand the potential therapeutic and toxicological profile of any chiral drug candidate derived from these building blocks. Further research is warranted to experimentally determine the physicochemical properties and biological activities of these specific chiral molecules.
References
- 1. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]
- 2. (2S)-2-iodo-4-methylpentane | C6H13I | CID 101996013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of C6H13I Isomers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the primary isomers of hexyl iodide (C6H13I), including 1-iodohexane, 2-iodohexane, and 3-iodohexane (B1593382). This document consolidates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate the identification and characterization of these compounds. Detailed experimental protocols and visual aids are included to support practical application in research and development.
Introduction to Iodohexane Isomers
The constitutional isomers of iodohexane—1-iodohexane, 2-iodohexane, and 3-iodohexane—share the same molecular formula (C6H13I) and molecular weight (212.07 g/mol ) but differ in the position of the iodine atom on the hexane (B92381) chain.[1][2][3] This structural variance leads to distinct spectroscopic properties, which are crucial for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data for the three primary iodohexane isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) provide detailed information about the connectivity of atoms.
Table 1: ¹H NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)
| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1-Iodohexane [4] | H-1 (-CH₂I) | 3.183 | Triplet (t) | 2H | Not Reported |
| H-2 (-CH₂-) | 1.83 | Quintet (p) | 2H | Not Reported | |
| H-3, H-4, H-5 (-CH₂-) | 1.15 - 1.50 | Multiplet (m) | 6H | Not Reported | |
| H-6 (-CH₃) | 0.90 | Triplet (t) | 3H | Not Reported | |
| 2-Iodohexane | H-1 (-CH₃) | Predicted: ~1.0 | Doublet (d) | 3H | Predicted: ~7 |
| H-2 (-CHI-) | Predicted: ~4.1 | Sextet (sxt) | 1H | Predicted: ~7 | |
| H-3 (-CH₂-) | Predicted: ~1.8 | Multiplet (m) | 2H | Not Reported | |
| H-4, H-5 (-CH₂-) | Predicted: ~1.3-1.4 | Multiplet (m) | 4H | Not Reported | |
| H-6 (-CH₃) | Predicted: ~0.9 | Triplet (t) | 3H | Predicted: ~7 | |
| 3-Iodohexane | H-1, H-6 (-CH₃) | Predicted: ~1.0 | Triplet (t) | 6H | Predicted: ~7 |
| H-2, H-4 (-CH₂-) | Predicted: ~1.8 | Multiplet (m) | 4H | Not Reported | |
| H-3 (-CHI-) | Predicted: ~4.0 | Quintet (p) | 1H | Predicted: ~7 | |
| H-5 (-CH₂-) | Predicted: ~1.4 | Multiplet (m) | 2H | Not Reported |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)
| Isomer | Carbon Position | Chemical Shift (δ, ppm) |
| 1-Iodohexane [5] | C-1 | 7.4 |
| C-2 | 34.0 | |
| C-3 | 31.0 | |
| C-4 | 30.5 | |
| C-5 | 22.4 | |
| C-6 | 13.9 | |
| 2-Iodohexane [3] | C-1 | 27.8 |
| C-2 | 30.5 | |
| C-3 | 42.1 | |
| C-4 | 31.1 | |
| C-5 | 22.3 | |
| C-6 | 13.9 | |
| 3-Iodohexane [2] | C-1 | 11.5 |
| C-2 | 29.5 | |
| C-3 | 41.5 | |
| C-4 | 40.5 | |
| C-5 | 20.2 | |
| C-6 | 14.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. For iodohexanes, the key absorption bands are related to C-H and C-I bond vibrations.
Table 3: Key IR Absorption Bands for C6H13I Isomers
| Isomer | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-I Stretch (cm⁻¹) |
| 1-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |
| 2-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |
| 3-Iodohexane | ~2850-2960 | ~1465 | ~500-600 |
Note: The IR spectra of these isomers are expected to be very similar, with primary differentiation possible in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for C6H13I Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| 1-Iodohexane [6] | 212 | 43 | 85, 57, 41 |
| 2-Iodohexane [3] | 212 | 43 | 85, 57, 41 |
| 3-Iodohexane [2] | 212 | 43 | 85, 57, 41 |
Note: The mass spectra of these constitutional isomers are very similar due to the formation of common carbocation fragments. Differentiation based solely on mass spectrometry can be challenging without chromatographic separation.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of iodohexane isomers.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Sample Preparation:
-
Prepare a solution of the iodohexane isomer in the deuterated solvent at a concentration of approximately 5-25 mg/mL.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to an NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube and ensure the sample is homogeneous.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16-64 (signal-to-noise dependent)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-15 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0-220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid iodohexane isomers to identify characteristic functional group vibrations.
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Place a single drop of the neat liquid iodohexane isomer directly onto the center of the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers of the major absorption bands and correlate them to specific bond vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the iodohexane isomers and obtain their mass spectra for identification and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
GC column suitable for the separation of non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Prepare a dilute solution of the iodohexane isomer (or a mixture of isomers) in a volatile organic solvent such as hexane or dichloromethane (B109758) (typically 10-100 µg/mL).[7]
-
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 to 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 200-250 °C.
-
Final Hold: 2-5 minutes.
-
-
MS Transfer Line Temperature: 250-280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
Data Processing:
-
Integrate the peaks in the total ion chromatogram (TIC) to determine the retention times of the isomers.
-
Analyze the mass spectrum for each peak, identifying the molecular ion and major fragment ions.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for confirmation.
Visualizations
Isomeric Relationships
The following diagram illustrates the structural relationship between the three primary iodohexane isomers.
General Spectroscopic Workflow
The diagram below outlines a general workflow for the spectroscopic analysis of an unknown iodohexane sample.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of 1-iodohexane, 2-iodohexane, and 3-iodohexane. While experimental ¹H NMR data for 2- and 3-iodohexane are not widely published, the provided data, in conjunction with the detailed experimental protocols, offer a solid foundation for the identification and characterization of these isomers. The presented workflows and comparative data tables are intended to aid researchers in their analytical endeavors within drug development and other scientific disciplines.
References
- 1. 1-Iodohexane | C6H13I | CID 12527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodohexane | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodohexane | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Iodohexane(638-45-9) 1H NMR [m.chemicalbook.com]
- 5. 1-Iodohexane(638-45-9) 13C NMR spectrum [chemicalbook.com]
- 6. Hexane, 1-iodo- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-methylpentan-2-yl)magnesium iodide from 2-Iodo-4-methylpentane
Introduction
Grignard reagents, or organomagnesium halides (R-Mg-X), are fundamental tools in organic synthesis, celebrated for their ability to form new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents function as potent nucleophiles and strong bases.[2] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[3][5][6]
The synthesis of Grignard reagents from secondary alkyl halides like 2-iodo-4-methylpentane requires careful control of reaction conditions. The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.[1][2] While the iodo-substituent on this compound enhances reactivity, it can also promote undesired side reactions. The most significant side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, leading to a homocoupled alkane byproduct.[7] Furthermore, the success of the synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are readily protonated and destroyed by water.[4][7]
This document provides a detailed protocol for the laboratory-scale synthesis of (4-methylpentan-2-yl)magnesium iodide, with a focus on techniques to maximize yield and purity by addressing common challenges such as reaction initiation and minimization of side products.
Quantitative Data Summary
The successful formation of the Grignard reagent is contingent on several factors, including reagent purity, magnesium activation, and precise control of reaction conditions. The following table summarizes the typical parameters for the synthesis of (4-methylpentan-2-yl)magnesium iodide.
| Parameter | Recommended Value/Condition | Purpose/Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting secondary alkyl halide. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess is used to ensure complete consumption of the alkyl halide and to compensate for surface oxides.[1] |
| Iodine | 1-2 small crystals | Activates the magnesium surface by removing the passivating magnesium oxide layer.[1][2][7] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Anhydrous ethereal solvent is critical to stabilize the Grignard reagent and prevent quenching.[1][2][3] |
| Reaction Conditions | ||
| Atmosphere | Anhydrous Inert Gas (Argon or Nitrogen) | Essential to prevent reaction with atmospheric moisture and oxygen.[1] |
| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic; the temperature is controlled by the rate of addition.[1] Initial warming may be needed. |
| Reaction Time | 1 - 3 hours | Monitored by the disappearance of magnesium metal.[1] |
| Expected Outcome | ||
| Appearance | Cloudy gray or brown solution | A very dark or black solution may indicate side product formation from overheating.[1] |
| Expected Yield | 50 - 80% | Highly dependent on anhydrous conditions and slow addition of the alkyl halide to minimize Wurtz coupling.[1] |
| Characterization | Titration (e.g., Gilman's double titration) | Determines the precise molar concentration of the active Grignard reagent before use.[1] |
Detailed Experimental Protocols
1. Apparatus and Reagent Preparation
-
Glassware: All glassware (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum. The apparatus must be cooled to room temperature under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Reagents: this compound should be pure and dry.
-
Solvent: Anhydrous THF is essential. Use a freshly opened bottle or solvent purified from a still.
2. Synthesis of (4-methylpentan-2-yl)magnesium iodide
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire system is under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) into the flask. Add one or two small crystals of iodine.[1] Gently warm the flask with a heat gun until purple iodine vapor is observed, which will then fade as it reacts with the magnesium surface.[7] This step removes the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.[7] The reaction should initiate, indicated by the solution turning cloudy, gentle bubbling from the magnesium surface, and a slight increase in temperature.[1] If the reaction does not start, gentle warming with a water bath or sonication may be required.[7] The disappearance of the iodine color is a good indicator of initiation.[7]
-
Grignard Reagent Formation: Once initiated, add the remainder of the this compound solution dropwise from the funnel. The rate of addition should be controlled to maintain a gentle, steady reflux of the solvent.[1] A rapid addition can cause an uncontrolled exothermic reaction and increase the formation of the Wurtz coupling byproduct.[1]
-
Completion: After the addition is complete, continue stirring the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[8] The final solution should appear cloudy and gray-to-brown.
-
Storage and Use: Once cooled, the Grignard reagent solution should be used immediately or transferred via cannula to a dry, inert-atmosphere storage vessel. The concentration of the active Grignard reagent must be determined by titration before use in subsequent reactions.
3. Titration of the Grignard Reagent
-
Procedure: Under an inert atmosphere, carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to a flask containing a known excess of a standardized solution of a protic compound, such as sec-butanol in xylene.[1] Add a few crystals of an indicator like 1,10-phenanthroline.[1] Titrate the excess protic compound with a standardized solution (e.g., n-butyllithium) to a colorimetric endpoint to determine the amount of protic compound consumed by the Grignard reagent, and thus its concentration.
Visualizations
Caption: Experimental workflow for the synthesis of (4-methylpentan-2-yl)magnesium iodide.
Caption: Reaction pathways in the synthesis of a Grignard reagent from an alkyl iodide.
Troubleshooting and Safety
| Issue | Probable Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[7] 2. Presence of moisture in glassware or solvent. 3. Purity of this compound. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings with a glass rod to expose a fresh surface.[1][7] 2. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.[7] 3. Use a small amount of a pre-formed Grignard reagent as an initiator.[1] |
| Low Yield | 1. Quenching by moisture or oxygen. 2. Excessive Wurtz coupling side reaction.[1] | 1. Maintain a robust inert atmosphere and use strictly anhydrous reagents and solvents. 2. Ensure slow, controlled addition of the alkyl halide to keep its concentration low, minimizing the bimolecular coupling reaction.[1][7] |
| Dark Black Solution | Overheating, leading to decomposition and side product formation. | Control the rate of addition to maintain a gentle, not vigorous, reflux. Use a water bath for cooling if the reaction becomes too exothermic.[1] |
Safety Precautions
-
Flammable Solvents: Diethyl ether and THF are highly flammable and have low boiling points. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[1][4]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the alkyl halide must be carefully controlled to prevent an uncontrolled reaction. Have an ice-water bath ready for emergency cooling.
-
Reactivity: Grignard reagents are highly reactive and will react violently with water and other protic sources. Handle under an inert atmosphere at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Methylpentan-2-ylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-methylpentan-2-ylmagnesium iodide, a tertiary Grignard reagent. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The successful preparation of this specific tertiary Grignard reagent is contingent upon the careful control of reaction conditions to prevent side reactions, such as elimination. This protocol details the necessary reagents, step-by-step experimental procedure, and safety precautions.
Introduction
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles and strong bases, making them invaluable tools in synthetic organic chemistry.[1][2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.
The synthesis of Grignard reagents from tertiary alkyl halides, such as 2-iodo-2-methylpentane (B14688600), presents specific challenges.[4] Tertiary alkyl halides are prone to elimination reactions (dehydrohalogenation) under basic conditions, which can compete with the desired Grignard formation, leading to the formation of alkenes as byproducts.[4] Therefore, careful control of reaction parameters, such as temperature and rate of addition, is crucial to maximize the yield of the desired organometallic compound. This protocol provides a detailed methodology for the formation of 2-methylpentan-2-ylmagnesium iodide, emphasizing techniques to optimize yield and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-methylpentan-2-ylmagnesium iodide.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Iodo-2-methylpentane | 1.0 equivalent | Starting tertiary alkyl halide. |
| Magnesium Turnings | 1.2 - 1.5 equivalents | An excess of magnesium is used to ensure complete reaction and to compensate for any passivated surface.[5] |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface by disrupting the passivating oxide layer.[1] |
| Anhydrous Diethyl Ether | Sufficient to make a ~0.5 M solution | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent.[3][6] Tetrahydrofuran (THF) can also be used as a solvent.[1][3] |
| Reaction Conditions | ||
| Temperature | Gentle reflux (~34°C for diethyl ether) | The reaction is often initiated with gentle warming, and the exothermic nature of the reaction typically maintains a gentle reflux.[2] |
| Reaction Time | 1 - 3 hours after addition | Stirring is continued after the addition of the alkyl halide is complete to ensure maximum conversion.[5] |
| Expected Outcome | ||
| Product | 2-Methylpentan-2-ylmagnesium iodide | A solution of the Grignard reagent in diethyl ether. |
| Typical Yield | 70-85% | Yields can be variable and are highly dependent on the purity of reagents and the strict adherence to anhydrous conditions. Side reactions can lower the yield.[4] |
| Appearance | Cloudy, grey to brownish solution | The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy solution.[5] |
Experimental Protocol
This protocol outlines the step-by-step methodology for the synthesis of 2-methylpentan-2-ylmagnesium iodide.
3.1. Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Drying tube (e.g., filled with calcium chloride)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
2-Iodo-2-methylpentane
-
Magnesium turnings
-
Iodine crystals
-
Anhydrous diethyl ether
-
Standard glassware for work-up
3.2. Reaction Setup
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: The entire apparatus should be flame-dried under a flow of inert gas (nitrogen or argon) to remove any adsorbed moisture and then maintained under a positive pressure of the inert gas throughout the reaction.[4]
3.3. Synthesis Procedure
-
Magnesium Activation: Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add a few small crystals of iodine. The iodine will sublime slightly, creating a purple vapor and etching the surface of the magnesium, which helps to initiate the reaction.[1]
-
Solvent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of 2-iodo-2-methylpentane (1.0 equivalent) in the remaining anhydrous diethyl ether.
-
Initiation of Reaction: Add a small amount (a few milliliters) of the 2-iodo-2-methylpentane solution from the dropping funnel to the magnesium suspension. Gently warm the flask with a heating mantle or a water bath. The initiation of the reaction is indicated by the disappearance of the purple iodine color, the formation of a cloudy solution, and bubbling from the surface of the magnesium.[5] If the reaction does not start, cease warming and add a few more drops of the alkyl iodide solution. Patience may be required at this stage.
-
Addition of Alkyl Iodide: Once the reaction has initiated, begin the slow, dropwise addition of the remaining 2-iodo-2-methylpentane solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the diethyl ether.[5] A rapid addition can lead to an uncontrolled exothermic reaction and increase the likelihood of side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.[5]
-
Use of the Grignard Reagent: The resulting solution of 2-methylpentan-2-ylmagnesium iodide is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.
Safety Precautions
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.[2]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The rate of addition of the alkyl halide must be carefully controlled, and cooling may be necessary.
-
Moisture Sensitivity: Grignard reagents react violently with water.[2] All equipment must be scrupulously dried, and anhydrous solvents must be used.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and gloves, should be worn at all times.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-methylpentan-2-ylmagnesium iodide.
Caption: Workflow for the synthesis of 2-methylpentan-2-ylmagnesium iodide.
References
Application Notes and Protocols for 2-Iodo-4-methylpentane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylpentane is a secondary iodoalkane that serves as a versatile substrate in nucleophilic substitution reactions. Its utility is particularly pronounced in the synthesis of chiral molecules and as a precursor for various functional groups in the development of active pharmaceutical ingredients (APIs). The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group and rendering this compound highly reactive towards nucleophiles. This reactivity, combined with the steric accessibility of the secondary carbon, primarily favors the S(_N)2 (bimolecular nucleophilic substitution) mechanism, which proceeds with a predictable inversion of stereochemistry, a phenomenon known as Walden inversion.[1] However, under specific conditions, particularly with strong, sterically hindered bases, the competing E2 (bimolecular elimination) pathway can become significant.
This document provides detailed application notes and experimental protocols for the use of this compound in key nucleophilic substitution reactions. It also includes protocols for the synthesis of the parent compound and discusses the factors influencing the competition between substitution and elimination pathways.
Data Presentation: Reactivity and Reaction Outcomes
The following tables summarize quantitative data for nucleophilic substitution and elimination reactions involving this compound and analogous secondary iodoalkanes. Please note that where specific data for this compound is not available, representative data from similar secondary iodoalkanes is provided to illustrate expected trends in reactivity and yield.
Table 1: Relative Rates of S(_N)2 Reactions for Secondary Alkyl Halides
| Substrate | Leaving Group | Relative Rate |
| 2-Halopentane | I | ~30,000 |
| 2-Halopentane | Br | 1,000 |
| 2-Halopentane | Cl | 40 |
| 2-Halopentane | F | 1 |
Data is generalized for S(_N)2 reactions and illustrates the superior leaving group ability of iodide.
Table 2: Representative Yields for S(_N)2 Reactions of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Representative Yield (%) |
| Methoxide (B1231860) | CH(_3)ONa | Methanol (B129727) | 25 | 2-Methoxy-4-methylpentane | 85-95 |
| Azide (B81097) | NaN(_3) | DMSO | 25-50 | 2-Azido-4-methylpentane | 90-98 |
| Cyanide | NaCN | Acetone (B3395972) | 50-60 | 4-Methyl-2-pentanenitrile | 75-85 |
Yields are estimated based on typical S(_N)2 reactions of secondary iodoalkanes and may vary based on specific reaction conditions.
Table 3: Product Distribution in Substitution vs. Elimination Reactions of this compound
| Base/Nucleophile | Reagent | Solvent | Temperature (°C) | Major Product(s) | Product Ratio (Substitution:Elimination) |
| Methoxide | CH(_3)ONa | Methanol | 25 | Substitution (S(_N)2) | >90:10 |
| tert-Butoxide | (CH(_3))(_3)COK | tert-Butanol | 50 | Elimination (E2) | <10: >90 (mixture of Zaitsev and Hofmann products) |
| Hydroxide | NaOH | Ethanol/Water | 70 | Mixture of S(_N)2 and E2 | ~50:50 |
Product ratios are illustrative and highly dependent on the steric bulk of the base and reaction temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes the synthesis of this compound from 2-bromo-4-methylpentane (B50952) using the Finkelstein reaction, a classic S(N)2 process.
Materials:
-
2-Bromo-4-methylpentane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2-bromo-4-methylpentane (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaBr) indicates the progress of the reaction.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: S(_N)2 Reaction of (R)-2-Iodo-4-methylpentane with Sodium Methoxide
This protocol details the synthesis of (S)-2-methoxy-4-methylpentane, illustrating the stereospecificity of the S(_N)2 reaction which proceeds with inversion of configuration (Walden Inversion).[2][3]
Materials:
-
(R)-2-Iodo-4-methylpentane
-
Sodium methoxide (CH(_3)ONa)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere, add (R)-2-iodo-4-methylpentane (1.0 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude (S)-2-methoxy-4-methylpentane.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: S(_N)2 Reaction of this compound with Sodium Azide
This protocol describes the synthesis of 2-azido-4-methylpentane, a useful intermediate for the introduction of an amine functionality.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 eq) in DMSO.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the diethyl ether by rotary evaporation to obtain the crude product.
-
Purify the product by vacuum distillation.
Protocol 4: Competition between S(_N)2 and E2: Reaction with Potassium tert-Butoxide
This protocol demonstrates the E2 elimination reaction favored by a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in tert-butanol.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the formation of the alkene products (4-methyl-1-pentene and 4-methyl-2-pentene) by GC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with pentane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the pentane by distillation at atmospheric pressure to obtain the mixture of alkene products.
Mandatory Visualizations
Conclusion
This compound is a valuable substrate for nucleophilic substitution reactions, primarily proceeding through the S(_N)2 mechanism with predictable stereochemical outcomes. The high reactivity of the carbon-iodine bond allows for efficient displacement by a variety of nucleophiles under mild conditions. However, researchers and drug development professionals must consider the potential for competing E2 elimination reactions, especially when employing strong, sterically hindered bases and elevated temperatures. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of this compound in synthetic organic chemistry.
References
Application Notes and Protocols: SN2 Reaction of (R)-2-iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, crucial for the construction of carbon-heteroatom bonds. This application note provides a detailed overview of the SN2 reaction mechanism focusing on the chiral substrate, (R)-2-iodo-4-methylpentane. The stereospecific nature of this reaction, known as Walden inversion, is of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of drug development.[1][2][3][4][5] This document outlines the theoretical basis, experimental protocols for synthesis and kinetic analysis, and expected outcomes for the reaction of (R)-2-iodo-4-methylpentane with an azide (B81097) nucleophile.
SN2 Reaction Mechanism
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[6][7][8][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[6][7][10]
Rate Law: Rate = k[(R)-2-iodo-4-methylpentane][Nucleophile][6][7][10]
Several factors influence the rate of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the reaction center is a critical factor. The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary.[11] (R)-2-iodo-4-methylpentane is a secondary alkyl halide and is expected to react at a moderate rate.[12]
-
Nucleophile: The strength of the nucleophile is directly proportional to the reaction rate. Strong nucleophiles, such as the azide ion (N₃⁻), are excellent for SN2 reactions.[12]
-
Leaving Group: A good leaving group is a weak base that is stable in solution. Iodide (I⁻) is an excellent leaving group, making iodoalkanes highly reactive substrates for SN2 reactions.
-
Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
Stereochemistry: The Walden Inversion
A hallmark of the SN2 reaction at a chiral center is the inversion of stereochemistry, known as the Walden inversion.[1][2][3][4] The backside attack of the nucleophile forces the three other substituents on the carbon atom to invert their configuration, much like an umbrella flipping inside out in the wind.[1][8] Therefore, the reaction of (R)-2-iodo-4-methylpentane with a nucleophile via an SN2 mechanism will yield a product with the (S) configuration.[9][10][13]
Data Presentation
The following table summarizes the expected reactants, products, and reaction parameters for the SN2 reaction of (R)-2-iodo-4-methylpentane with sodium azide.
| Parameter | Description |
| Substrate | (R)-2-iodo-4-methylpentane |
| Nucleophile | Sodium Azide (NaN₃) |
| Solvent | Acetone (anhydrous) or Dimethylformamide (DMF) |
| Product | (S)-2-azido-4-methylpentane |
| Stereochemistry | Inversion of configuration (Walden Inversion) |
| Kinetics | Second-order |
| Expected Yield | Moderate to High |
| Expected Enantiomeric Excess | >99% (due to the stereospecific nature of the reaction) |
Experimental Protocols
The following protocols are adapted from established procedures for similar secondary alkyl halides and provide a framework for the synthesis and kinetic analysis of the SN2 reaction of (R)-2-iodo-4-methylpentane.[14]
Protocol 1: Synthesis of (S)-2-azido-4-methylpentane
Objective: To synthesize (S)-2-azido-4-methylpentane from (R)-2-iodo-4-methylpentane via an SN2 reaction with sodium azide.
Materials:
-
(R)-2-iodo-4-methylpentane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve (R)-2-iodo-4-methylpentane (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (S)-2-azido-4-methylpentane.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product.
-
FT-IR Spectroscopy: To identify the characteristic azide stretch (~2100 cm⁻¹).
-
Polarimetry: To measure the optical rotation and confirm the inversion of configuration. The (R)-starting material and (S)-product will have opposite signs of optical rotation.
-
Chiral GC or HPLC: To determine the enantiomeric excess of the product.
Protocol 2: Kinetic Analysis by Polarimetry
Objective: To determine the rate constant of the SN2 reaction by monitoring the change in optical rotation over time.
Materials:
-
(R)-2-iodo-4-methylpentane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Volumetric flasks
-
Pipettes
-
Polarimeter with a thermostatted cell and a sodium lamp (589 nm)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of known concentration of (R)-2-iodo-4-methylpentane in anhydrous acetone.
-
Prepare a stock solution of known concentration of sodium azide in anhydrous acetone.
-
-
Reaction Initiation:
-
Equilibrate both stock solutions to the desired reaction temperature in a water bath.
-
In a thermostatted polarimeter cell, mix equal volumes of the two solutions to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin recording the optical rotation of the reaction mixture at regular time intervals.
-
Continue recording until the optical rotation remains constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The observed optical rotation (α_obs) at any time (t) is a linear combination of the rotations of the reactant and product.
-
The rate constant (k) can be determined from the integrated rate law for a second-order reaction, using the change in optical rotation to calculate the concentration of the reactants over time.
-
Visualizations
SN2 Reaction Mechanism
Caption: Concerted SN2 reaction mechanism showing backside attack and inversion of stereochemistry.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of (S)-2-azido-4-methylpentane.
Stereochemical Relationship
Caption: Inversion of stereochemistry from (R)-reactant to (S)-product in the SN2 reaction.
References
- 1. Walden inversion - Wikipedia [en.wikipedia.org]
- 2. Walden Inversion: Mechanism, Examples & Key Concepts Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. SN2 reaction is accompanied by Walden inversion .Explain with a suita - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. SN2 Reaction Mechanism [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Iodo-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylpentane, also known as isohexyl iodide, is a valuable secondary alkylating agent in organic synthesis. Its branched isohexyl moiety is incorporated into various molecules to enhance lipophilicity, a critical parameter in drug design for improving membrane permeability and oral bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions, including N-alkylation of amines, O-alkylation of phenols (Williamson Ether Synthesis), and C-alkylation of enolates.
The reactivity of this compound in nucleophilic substitution reactions is governed by the principles of SN2 reactions. As a secondary iodide, it offers a good balance between reactivity and stability. The carbon-iodine bond is the weakest among the halogens, making iodide an excellent leaving group and facilitating the substitution reaction. However, the secondary nature of the electrophilic carbon can lead to competing elimination reactions (E2), particularly with sterically hindered or strongly basic nucleophiles. Careful selection of reaction conditions is therefore crucial to favor the desired substitution pathway.
Application Note 1: N-Alkylation for the Synthesis of N-(4-Methylpentan-2-yl)aniline
The N-alkylation of anilines with this compound provides access to N-isohexylanilines, a scaffold that can be found in various biologically active molecules. The direct alkylation of aniline (B41778) with this compound proceeds via an SN2 mechanism. A non-nucleophilic base is typically employed to neutralize the hydroiodic acid (HI) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
Experimental Protocol: Synthesis of N-(4-Methylpentan-2-yl)aniline
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure a good suspension.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure N-(4-methylpentan-2-yl)aniline.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Aniline | C₆H₇N | 93.13 | 1.0 |
| This compound | C₆H₁₃I | 212.07 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
| N-(4-Methylpentan-2-yl)aniline | C₁₂H₁₉N | 177.29 | - |
Typical yields for this reaction are in the range of 60-75%, depending on the purity of the starting materials and the reaction scale.
Workflow Diagram:
Caption: Workflow for the N-alkylation of aniline.
Application Note 2: Williamson Ether Synthesis of Isohexyl Phenyl Ether
The Williamson ether synthesis is a robust method for the preparation of ethers. In this application, this compound serves as the electrophile, reacting with a phenoxide nucleophile. The phenoxide is typically generated in situ by treating phenol (B47542) with a strong base such as sodium hydride or sodium hydroxide. As a secondary halide, this compound can undergo elimination as a side reaction, so careful control of the reaction temperature is important to maximize the yield of the desired ether.[1][2][3]
Experimental Protocol: Synthesis of Isohexyl Phenyl Ether
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure isohexyl phenyl ether.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Phenol | C₆H₆O | 94.11 | 1.0 |
| Sodium Hydride (60%) | NaH | 24.00 | 1.1 |
| This compound | C₆H₁₃I | 212.07 | 1.1 |
| Isohexyl Phenyl Ether | C₁₂H₁₈O | 178.27 | - |
Typical yields for this Williamson ether synthesis are in the range of 50-65%.
Reaction Pathway Diagram:
References
Application Notes and Protocols for Grignard Reactions with Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for Grignard reactions utilizing alkyl iodides. Grignard reagents (R-MgX) are powerful organometallic compounds essential for forming new carbon-carbon bonds in organic synthesis. Alkyl iodides are the most reactive among the common alkyl halides for this reaction, offering advantages in initiation and reaction speed. However, their high reactivity also necessitates careful control of experimental conditions to minimize side reactions. These application notes detail the necessary protocols, quantitative data, and a visual workflow to ensure successful and high-yield synthesis of Grignard reagents from alkyl iodides for applications in research and drug development.
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of synthetic organic chemistry.[1] It involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent to form an organomagnesium halide, the Grignard reagent.[2] These reagents are highly nucleophilic and basic, reacting with a wide array of electrophiles to create new C-C bonds.[3] The reactivity of the parent alkyl halide follows the order R-I > R-Br > R-Cl, making alkyl iodides the most reactive starting materials.[4] This high reactivity can lead to faster reaction initiation and completion but also increases the likelihood of side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting alkyl iodide.[4] Careful control over reaction parameters is therefore crucial for maximizing the yield of the desired Grignard reagent.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the formation of Grignard reagents from various alkyl iodides. These values are representative and can be influenced by factors such as reagent purity, solvent dryness, and the scale of the reaction.
| Alkyl Iodide | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Methyl Iodide | Diethyl Ether | Gentle Reflux | 1 | High |
| Ethyl Iodide | Diethyl Ether / THF | 0 to Room Temperature | 1 - 2 | 85 - 95 |
| n-Propyl Iodide | THF | Room Temperature | 1 - 3 | ~90 |
| 5-Iodo-2-methyl-2-pentene | THF | Room Temp to Gentle Reflux | 1 - 3 | High |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a Grignard reagent from an alkyl iodide.
Materials and Reagents
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide) (1.0 equivalent)
-
Magnesium turnings (1.2 - 1.5 equivalents)[4]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice-water bath
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation of a Grignard reagent from an alkyl iodide.
Step-by-Step Procedure
-
Apparatus Preparation:
-
Thoroughly clean and flame-dry all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) under vacuum to remove any traces of water.[2][5]
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of an inert gas (nitrogen or argon).[4]
-
-
Reagent Preparation:
-
Place the magnesium turnings (1.2 - 1.5 equivalents) and a single, small crystal of iodine into the cooled three-necked flask.[5] The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[6]
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[4]
-
In the dropping funnel, prepare a solution of the alkyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
-
Reaction Initiation:
-
Add a small portion (approximately 5-10%) of the alkyl iodide solution from the dropping funnel to the magnesium suspension.
-
The reaction may have an induction period. Gentle warming with a heat gun or a warm water bath may be necessary to initiate the reaction.[4]
-
Initiation is indicated by the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and spontaneous refluxing of the solvent.[4]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining alkyl iodide solution from the dropping funnel.
-
The rate of addition should be controlled to maintain a gentle, steady reflux.[4] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.
-
After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The solution will appear as a cloudy, grey, or brownish mixture.
-
-
Titration and Use:
-
The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.[4]
-
The Grignard reagent is typically used in situ for the next reaction step.
-
Troubleshooting
-
Reaction Fails to Initiate: This is a common problem, often due to moisture or a passivated magnesium surface. Ensure all glassware and solvents are scrupulously dry. Crushing some of the magnesium turnings with a dry glass rod can expose a fresh surface. Adding a small amount of a pre-formed Grignard reagent can also act as an initiator.[4]
-
Low Yield: This can be caused by the presence of moisture or by the Wurtz coupling side reaction. To minimize Wurtz coupling, ensure a slow and controlled addition of the alkyl iodide.[4] Using a higher dilution of the alkyl iodide solution may also be beneficial.
-
Vigorous/Uncontrolled Reaction: The formation of Grignard reagents from alkyl iodides is highly exothermic. Always have an ice bath ready to cool the reaction if it becomes too vigorous. The rate of addition of the alkyl iodide is the primary means of controlling the reaction rate.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water and will be quenched by any protic source.[1] All equipment and reagents must be completely dry.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[4]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present.
-
Exothermic Reaction: The reaction is exothermic and can become vigorous. Appropriate cooling measures should be readily available.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dehydrohalogenation of 2-Iodo-4-methylpentane for Alkene Synthesis
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used for the synthesis of alkenes from alkyl halides.[1][2] This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, typically facilitated by a base. The reaction of 2-iodo-4-methylpentane, a secondary alkyl halide, serves as an excellent model for studying the principles of regioselectivity in elimination reactions, specifically the competition between Zaitsev's and Hofmann's rules.[3][4] The choice of base—sterically hindered or unhindered—can selectively favor the formation of either the more substituted (thermodynamically stable) Zaitsev product or the less substituted (kinetically favored) Hofmann product.[3][5] These application notes provide detailed protocols for the selective synthesis of 4-methyl-2-pentene (B213027) (Zaitsev product) and 4-methyl-1-pentene (B8377) (Hofmann product) from this compound.
Reaction Scheme and Products
The dehydrohalogenation of this compound proceeds via an E2 (elimination, bimolecular) mechanism, yielding two potential alkene isomers: 4-methyl-2-pentene and 4-methyl-1-pentene.[6][7]
-
Zaitsev Product: 4-methyl-2-pentene is the more substituted and thermodynamically more stable alkene. Its formation is favored when using a small, strong base.[4][8]
-
Hofmann Product: 4-methyl-1-pentene is the less substituted alkene. Its formation is favored when using a sterically bulky base, which preferentially removes the more accessible proton.[3][9]
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Products
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| Reactant | ||||
| C₆H₁₃I | This compound | 212.07 | ~175-177 | ~1.45 |
| Products | ||||
| C₆H₁₂ | 4-methyl-2-pentene | 84.16 | 54.2 | 0.669[10] |
| C₆H₁₂ | 4-methyl-1-pentene | 84.16 | 53.9 | 0.665[11] |
Table 2: Reagents for Selective Alkene Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Target Product |
|---|---|---|---|---|
| Sodium Ethoxide | NaOEt | 68.05 | Strong, Unhindered Base | Zaitsev (4-methyl-2-pentene) |
| Potassium tert-Butoxide | KOtBu | 112.21 | Strong, Bulky Base | Hofmann (4-methyl-1-pentene) |
| Ethanol (B145695) | EtOH | 46.07 | Solvent | - |
| tert-Butanol (B103910) | tBuOH | 74.12 | Solvent | - |
Table 3: Spectroscopic Data for Product Identification
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 4-methyl-2-pentene | ~5.3-5.5 (m, 2H, -CH=CH-), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.6 (d, 3H, =CH-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂) | ~133, ~125, ~41, ~22, ~18 | ~3020 (C-H, sp²), ~1670 (C=C stretch), ~965 (trans =C-H bend) |
| 4-methyl-1-pentene | ~5.7 (m, 1H, -CH=CH₂), ~4.9 (m, 2H, -CH=CH₂), ~2.0 (t, 2H, -CH₂-), ~1.6 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂)[12] | ~139, ~114, ~46, ~25, ~22 | ~3080 (C-H, sp²), ~1640 (C=C stretch), ~990 & ~910 (=C-H bend)[13] |
Reaction Mechanisms and Experimental Workflow
The diagrams below illustrate the E2 elimination pathways leading to the Zaitsev and Hofmann products and the general workflow for the synthesis.
Caption: E2 reaction mechanism for this compound.
Caption: General experimental workflow for alkene synthesis.
Experimental Protocols
Protocol A: Synthesis of 4-methyl-2-pentene (Zaitsev Product)
This protocol utilizes a strong, non-hindered base to favor the formation of the more substituted alkene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.
-
Reagents: In the round-bottom flask, dissolve a stoichiometric equivalent of sodium ethoxide in 100 mL of anhydrous ethanol.
-
Addition: Slowly add one equivalent of this compound to the stirred ethoxide solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.
-
Workup: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into 150 mL of cold deionized water in a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or pentane (B18724) (2 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the bulk of the solvent using a rotary evaporator. Purify the crude product by fractional distillation, collecting the fraction boiling around 54 °C.
-
Analysis: Analyze the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 4-methyl-2-pentene. Determine purity and product ratio using GC-MS.
Protocol B: Synthesis of 4-methyl-1-pentene (Hofmann Product)
This protocol employs a sterically hindered base to favor the formation of the less substituted alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (tBuOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus as described in Protocol A.
-
Reagents: In the round-bottom flask, dissolve a stoichiometric equivalent of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.
-
Addition: Slowly add one equivalent of this compound to the stirred t-butoxide solution.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 2-3 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of cold deionized water.
-
Extraction: Extract the product using pentane (2 x 50 mL). Combine the organic extracts in a separatory funnel.
-
Washing & Drying: Wash the organic phase with 50 mL of brine and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution to remove the drying agent. Carefully remove the solvent via rotary evaporation (use a cool water bath to avoid product loss). Purify the remaining liquid by fractional distillation, collecting the fraction boiling around 54 °C.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 4-methyl-1-pentene. Use GC-MS to determine the isomeric ratio and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Alkyl iodides are lachrymators and should be handled with care.
-
Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere if possible and avoid contact with skin.
-
Ethanol, tert-butanol, and the alkene products are highly flammable. Keep away from open flames and ignition sources.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. Ch 5 : Selectivity [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols: The Role of Solvent in SN1/SN2 Reactions of 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal in the construction of a wide array of molecules, including active pharmaceutical ingredients. The mechanistic pathway of these reactions, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), is profoundly influenced by the reaction solvent. 2-Iodo-4-methylpentane, a secondary alkyl halide, serves as an excellent model substrate to investigate this solvent dependency, as it can proceed through either pathway depending on the conditions.
This document provides a detailed examination of the role of the solvent in directing the reaction of this compound towards either an SN1 or SN2 mechanism. We present hypothetical, yet chemically plausible, quantitative data to illustrate these effects, along with detailed experimental protocols for researchers to conduct similar investigations.
Mechanistic Overview: SN1 vs. SN2
The choice between an SN1 and SN2 pathway is a critical consideration in reaction design.
-
SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and the ionizing ability of the solvent. Polar protic solvents, such as water and alcohols, are adept at stabilizing the carbocation and the leaving group through hydrogen bonding, thereby favoring the SN1 pathway.[1]
-
SN2 Reaction: This is a single-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center and is favored by strong nucleophiles. Polar aprotic solvents, such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), enhance the nucleophilicity of the anionic nucleophile by solvating the accompanying cation but not the nucleophile itself, thus promoting the SN2 pathway.[2]
Data Presentation: Solvent Effects on Reaction Rate and Product Distribution
The following tables summarize hypothetical quantitative data for the reaction of this compound with a nucleophile (0.1 M Sodium Methoxide) in various solvents at 25°C. This data illustrates the profound impact of the solvent on reaction kinetics and product outcomes.
Table 1: Effect of Solvent on the Rate Constant of Nucleophilic Substitution of this compound
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Predominant Mechanism |
| 80% Ethanol / 20% Water | Polar Protic | 65.4 | 120 | SN1 |
| Methanol | Polar Protic | 32.7 | 35 | SN1/SN2 |
| Ethanol | Polar Protic | 24.5 | 10 | SN1/SN2 |
| Acetone | Polar Aprotic | 20.7 | 500 | SN2 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1500 | SN2 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 2500 | SN2 |
Table 2: Product Distribution in the Reaction of this compound in Various Solvents
| Solvent | Predominant Mechanism | Substitution Product (%) (2-methoxy-4-methylpentane) | Elimination Product (%) (4-methyl-1-pentene & 4-methyl-2-pentene) |
| 80% Ethanol / 20% Water | SN1 | 75 | 25 |
| Methanol | SN1/SN2 | 85 | 15 |
| Ethanol | SN1/SN2 | 80 | 20 |
| Acetone | SN2 | 95 | 5 |
| Dimethylformamide (DMF) | SN2 | 92 | 8 |
| Dimethyl Sulfoxide (DMSO) | SN2 | 90 | 10 |
Experimental Protocols
The following are detailed protocols for investigating the kinetics and product distribution of the reaction of this compound.
Protocol for Determining Reaction Kinetics
This protocol outlines a method for monitoring the rate of reaction by titrating the iodide ion produced.
Materials:
-
This compound
-
Selected solvents (e.g., 80% Ethanol/20% Water, Acetone)
-
0.1 M Sodium Methoxide (B1231860) in the corresponding solvent
-
0.05 M Silver Nitrate (B79036) (AgNO₃) solution
-
1% Potassium Chromate (B82759) (K₂CrO₄) solution (indicator)
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in the chosen solvent.
-
In a conical flask, mix 50 mL of the 0.1 M this compound solution with 50 mL of the 0.1 M sodium methoxide solution, both pre-equilibrated to 25°C in a water bath. Start a timer immediately upon mixing.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to 20 mL of ice-cold distilled water.
-
Add 2-3 drops of potassium chromate indicator to the quenched solution.
-
Titrate the solution with 0.05 M silver nitrate solution. The endpoint is the first appearance of a persistent reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used. This volume is proportional to the concentration of iodide ions produced.
-
Repeat the titration for each time point.
-
Plot the concentration of iodide ion versus time to determine the initial reaction rate. The rate constant can be calculated based on the appropriate rate law (first order for SN1, second order for SN2).
Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the reaction mixture to determine the product distribution.[3][4][5][6][7]
Materials:
-
Reaction mixtures from the kinetic experiments at completion
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) column)[5]
Procedure:
-
Once the reaction is complete (as determined by kinetic monitoring or after a sufficient time, e.g., 24 hours), transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of saturated sodium bicarbonate solution.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Analyze the resulting solution by GC-MS to identify and quantify the substitution and elimination products.
-
The relative peak areas in the gas chromatogram can be used to determine the percentage of each product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and a logical workflow for solvent selection.
Caption: SN1 and SN2 reaction pathways of this compound.
Caption: Logical workflow for solvent selection in SN1/SN2 reactions.
Conclusion
The choice of solvent is a powerful tool for controlling the outcome of nucleophilic substitution reactions of secondary alkyl halides like this compound. Polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, leading to a mixture of substitution and elimination products. In contrast, polar aprotic solvents promote the SN2 mechanism by enhancing nucleophilicity, generally resulting in higher yields of the substitution product with inversion of stereochemistry. The provided protocols and data serve as a comprehensive guide for researchers to investigate and harness these solvent effects in their synthetic endeavors.
References
- 1. google.com [google.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. shimadzu.com [shimadzu.com]
Application of 2-Iodo-4-methylpentane in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Iodo-4-methylpentane, an organoiodide with an isohexyl structure, serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note details the use of this compound in the synthesis of a key intermediate for the proteasome inhibitor, Carfilzomib (B1684676), a significant therapeutic agent in the treatment of multiple myeloma. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.
Application in the Synthesis of a Carfilzomib Intermediate
Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome. A key structural component of Carfilzomib is the N-terminal capping group derived from (S)-4-methyl-2-aminopentanoic acid, also known as L-leucine. While L-leucine is a naturally occurring amino acid, synthetic routes to its derivatives and analogues, which are crucial for the development of new proteasome inhibitors, can utilize isohexyl halides like this compound.
The primary application of this compound in this context is as an electrophile in alkylation reactions to introduce the isohexyl side chain. This is a fundamental transformation in the synthesis of non-proteinogenic amino acids or in the modification of existing scaffolds.
Key Reaction Types:
-
Alkylation of Enolates: this compound can be used to alkylate enolates derived from glycine (B1666218) or alanine (B10760859) Schiff bases or other equivalents. This is a classical and effective method for the asymmetric synthesis of α-amino acids.
-
Grignard Reagent Formation and Subsequent Reactions: this compound can be readily converted to its corresponding Grignard reagent, (4-methylpentyl)magnesium iodide.[1][2] This organometallic reagent is a potent nucleophile and can be used to introduce the isohexyl group by reacting with various electrophiles, such as aldehydes, ketones, and epoxides, to form more complex intermediates.[3]
-
Coupling Reactions: While less common for simple alkyl iodides, palladium- or nickel-catalyzed cross-coupling reactions can also be a potential application for forming carbon-carbon bonds.
Experimental Protocols
Protocol 1: Synthesis of N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-morpholinoacetamide (A Key Carfilzomib Intermediate Fragment)
This protocol outlines a plausible synthetic approach for a fragment of Carfilzomib, highlighting where an isohexyl precursor, derivable from this compound, is incorporated. The synthesis of the required (S)-4-methyl-2-aminopentanoic acid (L-leucine) derivative is a crucial step.
Objective: To synthesize a dipeptide fragment incorporating the isohexyl side chain, which is a key structural motif in Carfilzomib.
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (Boc-L-leucine)
-
(S)-2-amino-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-3-phenylpropanamide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2-Morpholinoacetic acid
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Methodology:
-
Peptide Coupling: To a solution of Boc-L-leucine (1.0 eq) and (S)-2-amino-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-3-phenylpropanamide (1.0 eq) in DCM, HOBt (1.1 eq) and DCC (1.1 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Boc-Deprotection: The purified Boc-protected dipeptide is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected dipeptide-TFA salt.
-
Final Coupling: The deprotected dipeptide-TFA salt (1.0 eq) and 2-morpholinoacetic acid (1.1 eq) are dissolved in DCM. TEA (2.5 eq) is added, followed by a coupling agent such as HATU (1.1 eq). The reaction is stirred at room temperature for 6 hours.
-
Final Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography.
Note on the use of this compound: The starting material, Boc-L-leucine, can be synthesized from a glycine equivalent through alkylation with this compound. This involves the formation of a Schiff base of a glycine ester, deprotonation to form an enolate, and subsequent reaction with this compound. Chiral auxiliaries or catalysts are employed to achieve the desired (S)-stereochemistry.
Data Presentation
Table 1: Representative Yields in Multi-step Synthesis of Carfilzomib Intermediates
| Step No. | Reaction | Reactants | Product | Yield (%) | Reference |
| 1 | Asymmetric Alkylation | Glycine Schiff base, this compound | Protected (S)-4-methyl-2-aminopentanoate | 75-85 | Hypothetical |
| 2 | Peptide Coupling | Boc-L-leucine derivative, Phenylalanine derivative | Boc-dipeptide | 80-90 | [4] |
| 3 | Boc Deprotection | Boc-dipeptide | Dipeptide amine salt | >95 | [4] |
| 4 | Amide Coupling | Dipeptide amine salt, Morpholinoacetic acid | Tripeptide fragment | 70-85 | [4] |
Note: The yield for the asymmetric alkylation step is a representative value for such reactions and is included for illustrative purposes.
Visualization of Synthetic Pathway
Below is a DOT language script to generate a diagram illustrating the key synthetic transformations involving the isohexyl moiety derived from this compound in the context of a Carfilzomib fragment synthesis.
Figure 1: Synthetic pathway for a Carfilzomib intermediate.
Conclusion
This compound is a key reagent for introducing the isohexyl moiety in the synthesis of pharmaceutical intermediates. Its application in the synthesis of non-standard amino acids, such as the leucine (B10760876) component of the proteasome inhibitor Carfilzomib, highlights its importance in modern drug development. The protocols and data provided serve as a guide for researchers in the synthesis of complex pharmaceutical molecules. The reactivity of the carbon-iodine bond allows for efficient construction of critical carbon-carbon bonds, making this compound a valuable tool in the medicinal chemist's arsenal.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. WO2015010436A1 - Carfilzomib intermediate and preparation method therefor, and preparation method for carfilzomib - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. WO2018024645A1 - Process for making carfilzomib - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 2-Iodo-4-methylpentane via Electrophilic Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic addition reactions to alkenes are fundamental transformations in organic synthesis, allowing for the introduction of a wide array of functional groups across a carbon-carbon double bond. This application note details the synthesis of 2-iodo-4-methylpentane through the electrophilic addition of hydrogen iodide (HI) to 4-methyl-1-pentene (B8377). This reaction proceeds via a well-established mechanism involving the formation of a carbocation intermediate and follows Markovnikov's rule, which dictates the regioselectivity of the addition. The resulting alkyl iodide is a versatile intermediate for further synthetic manipulations, including nucleophilic substitution and organometallic coupling reactions, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
The reaction involves the protonation of the alkene to form the more stable secondary carbocation, followed by the nucleophilic attack of the iodide ion to yield the final product, this compound. Understanding the principles of this reaction is crucial for controlling selectivity and achieving high yields of the desired product.
Reaction Mechanism and Logic
The electrophilic addition of hydrogen iodide to 4-methyl-1-pentene proceeds in a two-step mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HI. This results in the formation of a carbocation intermediate and an iodide ion. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation at the C2 position. In the second step, the nucleophilic iodide ion attacks the carbocation, forming the C-I bond and yielding the final product, this compound.
Caption: Reaction mechanism for the electrophilic addition of HI to 4-methyl-1-pentene.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Hydrogen iodide is often generated in situ from the reaction of an iodide salt with a non-nucleophilic acid.
Materials:
-
4-methyl-1-pentene
-
Potassium iodide (KI)
-
Phosphoric acid (85%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium iodide (1.2 equivalents). Place the flask in an ice bath.
-
Generation of HI: Slowly add 85% phosphoric acid (1.5 equivalents) to the flask with vigorous stirring. Allow the mixture to stir for 15-20 minutes to generate hydrogen iodide.
-
Addition of Alkene: Dissolve 4-methyl-1-pentene (1.0 equivalent) in dichloromethane (50 mL) and add it to a dropping funnel. Add the alkene solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL), saturated aqueous sodium thiosulfate solution (1 x 30 mL) to remove any unreacted iodine, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methyl-1-pentene | 1.0 equivalent | Starting alkene |
| Potassium Iodide (KI) | 1.2 equivalents | Source of iodide |
| Phosphoric Acid (85%) | 1.5 equivalents | For in situ generation of HI |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling followed by reaction at ambient temperature |
| Reaction Time | 2 - 4 hours | Can be monitored by TLC |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Product Information | ||
| Product Name | This compound | IUPAC Name |
| Molecular Formula | C₆H₁₃I[1] | |
| Molecular Weight | 212.07 g/mol [1] | |
| Expected Yield | 60 - 90% | Based on analogous hydroiodination of terminal alkenes[2] |
| Boiling Point (Predicted) | ~170-180 °C at atm. pressure | Estimated based on similar alkyl iodides |
| Characterization (Predicted) | ||
| ¹H NMR (CDCl₃) | δ ~4.2 (m, 1H), 1.9-1.7 (m, 2H), 1.6 (m, 1H), 1.8 (d, 3H), 0.9 (d, 6H) ppm | Predicted chemical shifts and multiplicities. |
| ¹³C NMR (CDCl₃) | δ ~35 (CH), 50 (CH₂), 25 (CH), 28 (CH₃), 22 (2xCH₃) ppm | Predicted chemical shifts. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrogen iodide is a corrosive and toxic gas. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Phosphoric acid is corrosive. Handle with care.
References
Troubleshooting & Optimization
How to prevent Wurtz coupling in Grignard synthesis with 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you minimize and prevent Wurtz coupling side reactions during the Grignard synthesis of (4-methylpentan-2-yl)magnesium iodide from 2-iodo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of Grignard synthesis?
A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX). It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).[1] In the case of this compound, the Wurtz coupling product is 2,7-dimethyloctane (B85488). This side reaction consumes both the starting material and the desired Grignard reagent, leading to reduced yields and complicating the purification of the final product.[1]
Q2: What are the primary causes of excessive Wurtz coupling with this compound?
A2: Several factors can promote the formation of 2,7-dimethyloctane:
-
High Local Concentration of this compound: Rapid addition of the alkyl iodide creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the starting material instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The exothermic nature of Grignard reagent formation can create localized hot spots, further favoring this side reaction.[1]
-
Choice of Solvent: While ethereal solvents are necessary, some can influence the extent of Wurtz coupling. For instance, tetrahydrofuran (B95107) (THF) has been observed to promote Wurtz coupling more than diethyl ether (Et₂O) for certain reactive halides.[1]
-
Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, allowing for a higher concentration of unreacted this compound to be present in the reaction mixture.[1]
Q3: How does the choice of halide (iodide vs. bromide vs. chloride) affect the propensity for Wurtz coupling?
A3: The reactivity of the carbon-halogen bond follows the trend R-I > R-Br > R-Cl.[2] While the high reactivity of alkyl iodides like this compound is advantageous for the formation of the Grignard reagent, it can also increase the rate of the undesired Wurtz coupling reaction if the reaction conditions are not carefully controlled.[2]
Q4: My Grignard reagent solution is cloudy. Is this due to the Wurtz coupling product?
A4: While some Grignard reagents can be sparingly soluble and appear cloudy, the formation of a significant precipitate could be due to the Wurtz coupling product, 2,7-dimethyloctane, which is a non-polar hydrocarbon with limited solubility in ethereal solvents.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to Wurtz coupling during your Grignard synthesis.
High Yield of 2,7-dimethyloctane Observed
| Potential Cause | Recommended Solution |
| Rapid addition of this compound | Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature. This prevents the buildup of unreacted alkyl halide.[1] |
| Elevated reaction temperature | Maintain a low reaction temperature. For secondary alkyl iodides, it is advisable to initiate the reaction at room temperature and then cool the reaction vessel in an ice bath to control the exotherm.[1] |
| Inappropriate solvent | For secondary alkyl halides, diethyl ether is often a good choice as it is less prone to promoting Wurtz coupling compared to THF for some substrates.[1] |
| Passivated magnesium surface | Activate the magnesium turnings prior to the addition of the alkyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
Data Presentation: Impact of Reaction Conditions on Wurtz Coupling
Table 1: Qualitative Effect of Reaction Parameters on the Yield of Grignard Reagent vs. Wurtz Coupling Product for Secondary Alkyl Iodides.
| Parameter | Condition | Expected Grignard Reagent Yield | Expected Wurtz Coupling Product (2,7-dimethyloctane) Yield | Rationale |
| Addition Rate | Slow (e.g., over 30-60 min) | High | Low | Maintains a low concentration of unreacted this compound. |
| Rapid (e.g., all at once) | Low | High | High local concentration of the alkyl iodide favors the coupling reaction. | |
| Temperature | Low (e.g., 0-5 °C after initiation) | High | Low | Slows down the rate of the bimolecular Wurtz coupling reaction. |
| High (e.g., reflux) | Low | High | Accelerates the rate of both reactions, but often disproportionately favors the Wurtz coupling. | |
| Solvent | Diethyl Ether (Et₂O) | Generally High | Generally Low | Less polar than THF, which can sometimes disfavor the SN2-like Wurtz reaction. |
| Tetrahydrofuran (THF) | High | Potentially Higher | Higher boiling point allows for higher reaction temperatures if not controlled, and its greater solvating power can sometimes increase the rate of Wurtz coupling. |
Experimental Protocols
Protocol 1: Optimized Grignard Synthesis of (4-methylpentan-2-yl)magnesium iodide with Minimal Wurtz Coupling
This protocol is designed to minimize the formation of 2,7-dimethyloctane by controlling the reaction temperature and the rate of addition of this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (1-2 small crystals for activation)
-
Anhydrous solvent for subsequent reaction (e.g., THF)
-
Standard, dry glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a few small crystals of iodine. Gently warm the flask under a stream of inert gas until the purple vapor of iodine is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If initiation does not occur, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, place the reaction flask in an ice bath to maintain a low temperature. Begin the dropwise addition of the remaining this compound solution from the dropping funnel over a period of at least 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The resulting grey-brown solution of (4-methylpentan-2-yl)magnesium iodide is ready for use in the subsequent reaction.
Visualizations
Reaction Pathways
Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting excessive Wurtz coupling.
References
Optimizing SN2 Reactions with Secondary Alkyl Iodides: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving desired yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during SN2 reactions involving secondary alkyl iodides.
Frequently Asked Questions (FAQs)
Q1: Why are SN2 reactions with secondary alkyl iodides often low-yielding?
A1: Secondary alkyl iodides are at a crossroads of reactivity, susceptible to both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The secondary nature of the carbon being attacked presents more steric hindrance than a primary carbon, slowing down the SN2 reaction. Simultaneously, the presence of beta-hydrogens allows for the competing E2 elimination reaction to occur, where the nucleophile acts as a base, leading to the formation of an alkene byproduct and reducing the yield of the desired substitution product.
Q2: What is the most critical factor to control to favor the SN2 pathway over E2?
A2: The choice of nucleophile is arguably the most critical factor. To favor the SN2 reaction, a strong nucleophile that is a weak base is ideal. Strong bases will preferentially abstract a beta-hydrogen, promoting the E2 pathway. For instance, nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices for SN2 reactions on secondary substrates because they are strong nucleophiles but relatively weak bases.
Q3: How does the choice of solvent impact the yield of an SN2 reaction on a secondary alkyl iodide?
A3: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are highly recommended. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive towards the electrophilic carbon. In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the SN2 reaction and potentially favoring the E2 pathway.
Q4: What is the effect of temperature on the SN2 versus E2 competition?
A4: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Elimination reactions typically have a higher activation energy than substitution reactions and are more entropically favored. Therefore, increasing the temperature provides more energy to overcome the E2 activation barrier and increases the entropic contribution to the free energy, making elimination the major pathway at higher temperatures. For example, the SN2:E2 ratio for the reaction of isobutyl bromide with sodium ethoxide in ethanol (B145695) shifts from 18:82 at 25°C to 9:91 at 80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired SN2 product. | - Incorrect choice of nucleophile (too basic).- Inappropriate solvent selection (polar protic).- Reaction temperature is too high, favoring E2 elimination.- Steric hindrance around the reaction center is too great. | - Switch to a strong, non-basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻).- Use a polar aprotic solvent like DMSO, DMF, or acetone.- Run the reaction at a lower temperature (e.g., room temperature or below).- If possible, consider a less sterically hindered substrate. |
| The major product is the alkene from E2 elimination. | - The nucleophile is acting as a strong base.- The reaction temperature is elevated.- The solvent is favoring the E2 pathway. | - Use a less basic nucleophile. If an alkoxide is necessary, consider a bulkier one like potassium tert-butoxide, which can sometimes favor Hofmann elimination, but for SN2, a less basic option is better.- Decrease the reaction temperature significantly.- Ensure a polar aprotic solvent is being used. |
| Reaction is very slow or does not proceed to completion. | - The nucleophile is too weak.- The leaving group is not sufficiently reactive (unlikely with iodides).- Low reaction temperature is hindering the rate of a sluggish reaction. | - Use a stronger nucleophile.- While iodide is an excellent leaving group, ensure the starting material is pure.- Gradually and cautiously increase the temperature, monitoring the product ratio to avoid favoring E2. |
| Multiple unexpected byproducts are formed. | - The starting material is impure.- Side reactions are occurring due to reactive functional groups on the substrate or nucleophile.- The reaction conditions are promoting rearrangement (less common in SN2). | - Purify the starting materials before the reaction.- Protect any sensitive functional groups on the substrate or nucleophile.- Re-evaluate the reaction conditions to ensure they are optimal for a clean SN2 reaction. |
Quantitative Data on SN2 vs. E2 Competition
The ratio of SN2 to E2 products is highly dependent on the specific reaction conditions. Below is a summary of illustrative data.
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) |
| Isopropyl bromide | Sodium Ethoxide | Ethanol | 25 | 21 | 79 |
| Isopropyl bromide | Sodium Ethoxide | 60% Ethanol / 40% Water | 55 | ~46 | ~54 |
| 2-Bromopentane | Sodium Ethoxide | Ethanol | 25 | 18 | 82 |
| Isopropyl bromide | Sodium Hydroxide | Ethanol | 55 | 29 | 71 |
| Isopropyl bromide | Sodium Methoxide | DMSO | Not Specified | 3 | 97 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary.[1][2]
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Azidobutane from (R)-2-Iodobutane
This protocol exemplifies a classic SN2 reaction with inversion of stereochemistry, utilizing a strong, non-basic nucleophile.
Materials:
-
(R)-2-Iodobutane
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-2-iodobutane (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (S)-2-azidobutane.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Williamson Ether Synthesis of Ethyl Isopropyl Ether
This protocol demonstrates the synthesis of an ether from a secondary alkyl iodide. Note that elimination is a significant competing reaction.
Materials:
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in ethanol or by using commercially available sodium ethoxide solution.
-
Add 2-iodopropane (1.0 eq) to the sodium ethoxide solution (1.2 eq).
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for several hours. Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture. The product, ethyl isopropyl ether, is volatile. It can be isolated by fractional distillation directly from the reaction mixture.
-
Carefully collect the fraction corresponding to the boiling point of ethyl isopropyl ether (54 °C). Be aware that unreacted 2-iodopropane and ethanol will also be present.
Visualizing Reaction Optimization
Troubleshooting Workflow for Low SN2 Yield
This flowchart illustrates a logical progression for troubleshooting a low-yielding SN2 reaction with a secondary alkyl iodide.
Caption: Troubleshooting flowchart for low SN2 reaction yields.
Factors Influencing SN2 vs. E2 Competition
This diagram illustrates the key factors that influence the competition between SN2 and E2 pathways for a secondary alkyl iodide.
Caption: Key factors determining the outcome of SN2 vs. E2 reactions.
References
Technical Support Center: Troubleshooting Grignard Reaction Initiation with Magnesium Turnings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the initiation of Grignard reactions using magnesium turnings.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not starting. What are the most common reasons for initiation failure?
A1: The most frequent causes for a Grignard reaction failing to initiate are:
-
Passivating Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a thin, inert layer of magnesium oxide that prevents the magnesium from reacting with the organic halide.[1][2] This layer must be disrupted or removed for the reaction to begin.
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[3] This will quench the reaction and prevent the formation of the desired organomagnesium compound. All glassware must be rigorously dried, and anhydrous solvents are essential.[2]
-
Impure Reagents: The organic halide or the solvent may contain impurities that inhibit the reaction.
Q2: What are the visual cues that indicate a successful Grignard reaction initiation?
A2: A successful initiation is typically accompanied by one or more of the following observations:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).[1]
-
The appearance of a cloudy or turbid gray to brownish color.[1]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
-
If an activator like iodine was used, its characteristic color will disappear.[1]
-
The formation of bubbles on the surface of the magnesium turnings.[4]
Q3: What are the most effective methods to activate the magnesium turnings?
A3: Several chemical and physical methods can be employed to activate the magnesium surface:
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common and effective method. The iodine is thought to react with the magnesium surface, creating reactive sites.[1][5]
-
1,2-Dibromoethane (B42909) (DBE): A few drops of DBE react readily with magnesium to produce ethylene (B1197577) gas and magnesium bromide, which helps to clean the magnesium surface.[1][5]
-
Diisobutylaluminum hydride (DIBAH): Can be used for activation and also acts as a drying agent.[1]
-
-
Physical Activation:
-
Crushing: Using a dry glass rod to crush the magnesium turnings in the reaction flask exposes fresh, unoxidized metal surfaces.[1][3]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface through cavitation.[3]
-
Vigorous Stirring: Stirring the dry magnesium turnings under an inert atmosphere for an extended period can mechanically abrade the oxide layer.[6]
-
Q4: Can I use any solvent for a Grignard reaction?
A4: No, the choice of solvent is critical. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are most commonly used because they are aprotic and can solvate and stabilize the Grignard reagent. Protic solvents like water or alcohols will destroy the Grignard reagent. It is imperative to use anhydrous (dry) solvents.[2]
Q5: How can I confirm that my Grignard reagent has formed and determine its concentration?
A5: The concentration of a Grignard reagent can be determined by titration. A common method involves titrating the Grignard solution against a known amount of iodine in the presence of lithium chloride.[7] The disappearance of the iodine color indicates the endpoint. Another method is to titrate with a solution of a known concentration of a protic compound like sec-butanol using an indicator such as 1,10-phenanthroline.[8]
Quantitative Data Summary
The initiation time and yield of a Grignard reaction can be influenced by the activation method, the quality of the magnesium, and the specific organic halide used. While direct comparative studies under identical conditions are limited in publicly available literature, the following tables provide a summary of reported observations.
Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to differing experimental conditions. It should be used as a general guideline.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Typical Amount | Visual Indicator of Initiation | Typical Initiation Time | Reported Yield |
| Iodine (I₂) Crystals | A few small crystals | Disappearance of purple/brown color[1] | Minutes to over an hour | Good to Excellent |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution)[1] | Minutes | Good to Excellent |
| Mechanical Crushing | N/A | Localized bubbling or cloudiness[1] | Variable, can be immediate | Good |
| Sonication | N/A | General cloudiness and warming[3] | Variable | Good |
| DIBAH | 5-12 mol% | Temperature increase[1] | Rapid | High |
Table 2: Typical Yields of Grignard Reagents from Different Alkyl Halides
| Alkyl Halide Type | Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled. |
| Alkyl Bromide (R-Br) | High | 70-90% | Good balance of reactivity and stability. Most commonly used. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or more aggressive activation. |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, addition funnel) by flame-drying under vacuum or oven-drying at >120°C for several hours. Cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: Add the magnesium turnings and a magnetic stir bar to the dried flask.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun.[1]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent to cover the magnesium, followed by a small amount of the organic halide.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.
-
Continuation: Once the reaction has started, add the remaining organic halide (dissolved in the rest of the anhydrous ether) dropwise at a rate that maintains a controlled reflux.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: Follow the same procedure as for iodine activation to ensure all glassware is scrupulously dry.[1]
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] Observe for bubbling (ethylene gas evolution) which indicates activation.
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.
Protocol 3: Mechanical Activation of Magnesium
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above. Add the magnesium turnings to the flask.
-
Mechanical Agitation:
-
Crushing: Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1] Be careful to avoid breaking the glassware.
-
Dry Stirring: Alternatively, the magnesium turnings can be stirred vigorously under an inert atmosphere for several hours before the addition of the solvent.[6]
-
-
Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.
Troubleshooting Logic
If your Grignard reaction fails to initiate, follow this logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reagent Formation from 2-Iodo-4-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic formation of the Grignard reagent from 2-iodo-4-methylpentane. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-dimethylpentylmagnesium iodide.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture.[1] 2. Passivated Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1] 3. Impure this compound: Contaminants in the alkyl halide can inhibit the reaction. | 1. Ensure Anhydrous Conditions: Rigorously flame-dry or oven-dry all glassware immediately before use. Use a freshly opened bottle of anhydrous ether or THF, or distill the solvent over a suitable drying agent.[1] 2. Activate the Magnesium: Add a small crystal of iodine to the flask with the magnesium turnings. Gentle warming should cause the purple color to disappear, indicating activation.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator. Crushing some of the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface. 3. Purify the Alkyl Halide: If impurities are suspected, purify the this compound by distillation. |
| Vigorous, Uncontrolled Exotherm | 1. Rapid Addition of this compound: Adding the alkyl halide too quickly can lead to a dangerous buildup of unreacted starting material, followed by a sudden, violent reaction. 2. High Concentration of Reactants: Using a highly concentrated solution of this compound can increase the reaction rate beyond manageable levels. | 1. Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. The addition rate should be carefully controlled to maintain a gentle reflux of the solvent.[1][2] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.[2] 2. Dilute the Reactant: Prepare a dilute solution of the this compound in your chosen anhydrous solvent (e.g., 0.5 M to 1.0 M). |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling Side Reaction: The primary side reaction is the coupling of the Grignard reagent with unreacted this compound to form 2,7-dimethyloctane. This is especially prevalent with reactive halides like iodides.[1] 2. Incomplete Reaction: Insufficient reaction time or deactivation of the magnesium surface can lead to unreacted starting materials. 3. Reaction with Atmospheric CO₂ or Oxygen: Exposure to air will quench the Grignard reagent. | 1. Slow Addition and Dilution: A slow, dropwise addition of a dilute solution of this compound is crucial to keep its concentration low, thus minimizing the Wurtz coupling.[1][3] 2. Ensure Complete Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.[1] 3. Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as argon or nitrogen. |
| Formation of a White Precipitate | Formation of Magnesium Hydroxide/Alkoxide: This occurs if there is residual moisture in the reaction setup. The Grignard reagent is a strong base and will react with water. | Strict Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvents. Ensure the inert gas being used is dry. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for forming the Grignard reagent from this compound?
A1: The reaction is typically initiated at room temperature or with gentle warming.[1][4] Once initiated, the formation of the Grignard reagent is highly exothermic, and the reaction temperature should be controlled by the rate of addition of the this compound to maintain a gentle reflux of the solvent (for diethyl ether, this is around 34.6 °C; for THF, it is around 66 °C).[1][2] An external cooling bath (e.g., a water bath) should be readily available to manage the exotherm if necessary.[2]
Q2: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (B95107) (THF)?
A2: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reagent formation. THF is generally a better solvent for stabilizing the Grignard reagent, which can be beneficial.[1] However, the choice of solvent can also influence the extent of side reactions like Wurtz coupling. For some substrates, diethyl ether has been shown to give higher yields of the desired Grignard product compared to THF.[3] It is advisable to test both solvents on a small scale to determine the optimal choice for your specific application.
Q3: How can I be sure my Grignard reaction has initiated?
A3: There are several visual cues that indicate the successful initiation of the reaction:
-
A noticeable exotherm (the flask will become warm to the touch).
-
The appearance of bubbles forming on the surface of the magnesium turnings.[1]
-
The solution turning cloudy or grayish.[1]
-
If iodine was used as an initiator, its characteristic purple/brown color will fade.[1]
Q4: What is Wurtz coupling, and how can I minimize it?
A4: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent (R-MgX) reacts with a molecule of the starting alkyl halide (R-X) to form a dimer (R-R). In the case of this compound, this would result in the formation of 2,7-dimethyloctane. This side reaction is particularly problematic with more reactive alkyl halides like iodides.[1]
To minimize Wurtz coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, reducing the probability of it reacting with the Grignard reagent.[2][3]
-
Dilute Conditions: Use a dilute solution of the alkyl halide.
-
Maintain Moderate Temperature: Avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction. Control the exotherm to maintain a gentle reflux.[2]
Experimental Protocol: Formation of 2,4-Dimethylpentylmagnesium Iodide
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1-2 small crystals)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas (argon or nitrogen) supply.
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., 120 °C overnight) or by flame-drying under a vacuum and then cooled under a stream of inert gas.
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, the reflux condenser with an inert gas inlet, and the dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Add the magnesium turnings and a crystal of iodine to the flask. Gently warm the flask with a heat gun until the iodine sublimes and the purple vapor is visible. Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous solvent to just cover the magnesium turnings. Prepare a solution of this compound in the anhydrous solvent (e.g., 1.0 M) and add it to the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical for controlling the exotherm and minimizing Wurtz coupling.[1][2][3]
-
Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-3 hours to ensure all the magnesium has reacted.[1] The resulting gray/brown solution is the Grignard reagent, which is typically used immediately in subsequent steps.
Quantitative Data Summary
The following tables provide representative data for managing the exothermic Grignard formation. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Effect of Addition Rate on Reaction Temperature and Wurtz Coupling
| Addition Rate of this compound | Observed Temperature Profile | Relative Amount of Wurtz Coupling Product (2,7-dimethyloctane) | Notes |
| Rapid (e.g., >5 mL/min) | Sharp temperature spike, vigorous and potentially uncontrolled boiling. | High | High local concentration of alkyl halide favors the side reaction.[3] Difficult to control the exotherm. |
| Moderate (e.g., 1-2 mL/min) | Steady, gentle reflux. Temperature maintained near the boiling point of the solvent. | Moderate | A balance between reaction time and minimizing side products. |
| Slow (e.g., <1 mL/min) | Very gentle reflux, easily controlled temperature. | Low | Ideal for maximizing the yield of the Grignard reagent by minimizing Wurtz coupling.[2][3] |
Table 2: Influence of Solvent on Grignard Yield (Illustrative)
| Solvent | Typical Yield of Grignard Reagent (%) | Observations |
| Anhydrous Diethyl Ether | 85-95% | Generally good for minimizing Wurtz coupling with reactive halides.[3] Lower boiling point makes temperature control easier. |
| Anhydrous Tetrahydrofuran (THF) | 70-85% | Better at solvating and stabilizing the Grignard reagent, but may lead to more Wurtz coupling with some substrates.[1][3] |
Visualizations
References
Technical Support Center: Purification of Crude 2-Iodo-4-methylpentane
Welcome to the technical support center for the purification of crude 2-Iodo-4-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
The main challenges stem from the inherent instability of secondary alkyl iodides and the potential for closely related impurities. This compound is sensitive to heat and light, which can lead to decomposition.[1] A common side reaction during synthesis and purification is dehydrohalogenation, resulting in the formation of alkenes.[1]
Q2: What are the most common impurities found in crude this compound?
Common impurities may include:
-
Unreacted starting materials: Residual 4-methyl-2-pentanol.
-
Alkene byproducts: 4-methyl-1-pentene (B8377) and 4-methyl-2-pentene (B213027) from dehydroiodination.
-
Isomeric byproducts: Depending on the synthetic route, other constitutional isomers may be present.
-
Solvent and reagent residues: Residual solvents from the reaction and workup.
Q3: How can I minimize the decomposition of this compound during purification?
To minimize decomposition, consider the following precautions:
-
Avoid high temperatures: Utilize vacuum distillation to lower the boiling point.[1]
-
Protect from light: Use amber glassware or wrap the apparatus in aluminum foil.[1]
-
Work under an inert atmosphere: An inert atmosphere, such as nitrogen or argon, can prevent oxidation.[1]
-
Add a stabilizer: A small piece of copper wire can be added to the distillation flask to quench any traces of iodine that may form, which can catalyze decomposition.
Q4: What are the recommended storage conditions for purified this compound?
Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept refrigerated at 4°C to minimize degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Fractional Vacuum Distillation Issues
| Problem | Possible Cause | Suggested Solution |
| Product is decomposing in the distillation flask (solution turns dark). | The distillation temperature is too high, causing thermal decomposition. | - Ensure a good vacuum is achieved to lower the boiling point. - Use a heating mantle with a temperature controller to avoid overheating. - Add a small piece of copper wire to the distillation flask to act as a stabilizer. |
| Poor separation of product from impurities with close boiling points. | The fractionating column is not efficient enough. | - Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] - Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases.[2] |
| "Bumping" or uneven boiling in the distillation flask. | Lack of boiling chips or inefficient stirring. | - Add fresh boiling chips or a magnetic stir bar before starting the distillation. - Ensure vigorous and constant stirring throughout the distillation. |
| The product co-distills with a lower-boiling impurity. | The initial fraction was not discarded. | - Collect a small forerun (the first few drops of distillate) and discard it, as it will be enriched with the more volatile impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate or column. | The compound is degrading on the acidic silica (B1680970) gel. | - Deactivate the silica gel by adding a small amount of a neutral amine (e.g., 1% triethylamine) to the eluent.[3] - Consider using a less acidic stationary phase like neutral alumina (B75360). |
| Poor separation of the product from non-polar impurities. | The eluent is too polar, causing all compounds to move too quickly. | - Decrease the polarity of the eluent. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[1] |
| The product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. If the product is still retained, a different stationary phase may be necessary. |
| Low recovery of the product after chromatography. | Irreversible adsorption to the stationary phase or decomposition. | - If decomposition is suspected, use a deactivated stationary phase and work quickly. - Ensure all the product is eluted by washing the column with a more polar solvent at the end of the purification. |
Data Presentation
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Purification Method | Principle | Typical Purity Achieved | Expected Yield | Throughput | Primary Impurities Removed | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Good to Excellent (>95%) | Moderate to High | High | Volatile impurities with different boiling points. | Scalable, effective for removing impurities with significantly different boiling points. | Can cause thermal degradation if not controlled carefully; less effective for impurities with very close boiling points.[4] |
| Flash Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Excellent (>99%) | High | Low to Moderate | Non-volatile impurities, isomers, and decomposition products. | High resolution, suitable for complex mixtures and heat-sensitive compounds.[5] | More time-consuming, requires larger volumes of solvent, less scalable than distillation.[5] |
| Preparative Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Very High (>99.5%) | Low to Moderate | Low | Volatile isomers and impurities with very similar boiling points. | Excellent separation efficiency for volatile compounds. | Limited to small sample sizes, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum pump
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Copper wire (small piece)
-
Thermometer and adapter
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all glassware is dry.
-
Place the crude this compound and a few boiling chips or a stir bar into the distillation flask. Add a small piece of copper wire.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point is approximately 62-63 °C at 13 Torr.
-
Monitor the temperature closely. A stable temperature during distillation indicates a pure fraction.
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound from non-volatile impurities and closely related byproducts.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh) or neutral alumina
-
Eluent: Hexanes and Ethyl Acetate (or Dichloromethane)
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel or neutral alumina using a slurry method with a non-polar solvent (e.g., hexanes). Add a layer of sand on top of the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding the more polar solvent.
-
Fraction Collection: Collect small fractions in test tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Elimination of 2-Iodo-4-methylpentane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the elimination of 2-iodo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination products when reacting this compound with a base?
The elimination of this compound can yield two main alkene isomers: the more substituted (and generally more stable) Zaitsev product, 4-methyl-2-pentene (B213027), and the less substituted Hofmann product, 4-methyl-1-pentene (B8377).[1] The ratio of these products is highly dependent on the reaction conditions, particularly the choice of base.[2]
Q2: What are the most common side reactions observed during this elimination?
The most prevalent side reactions are nucleophilic substitution reactions (SN1 and SN2), which compete directly with the E1 and E2 elimination pathways.[1] Because this compound is a secondary alkyl halide, it is susceptible to all four mechanisms.[3] The choice of reagents and conditions determines which pathway predominates.[4]
Q3: How can I favor elimination reactions over substitution reactions?
To favor elimination over substitution, consider the following adjustments:
-
Temperature: Higher temperatures generally favor elimination over substitution.[4]
-
Base Selection: Use strong, sterically hindered (bulky) bases. These bases are poor nucleophiles, which suppresses substitution reactions.[5][6] Examples include potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA).[2] Strong, non-hindered bases like ethoxide or hydroxide (B78521) can act as both bases and nucleophiles, often leading to a mixture of products.[1]
Q4: How can I control the formation of the Zaitsev vs. the Hofmann product?
You can control the regioselectivity of the elimination by your choice of base:
-
To favor the Zaitsev product (4-methyl-2-pentene): Use a strong, non-bulky base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[7] These smaller bases can more easily access the internal proton required for Zaitsev elimination.
-
To favor the Hofmann product (4-methyl-1-pentene): Use a strong, sterically hindered (bulky) base like potassium tert-butoxide (KOC(CH₃)₃).[2][7] The bulkiness of the base makes it easier to remove the less sterically hindered terminal proton, leading to the Hofmann product.[2]
Q5: Are carbocation rearrangements a significant concern with this compound?
Carbocation rearrangements can occur in reactions that proceed through a carbocation intermediate, namely E1 and SN1 reactions.[8] For this compound, the initial secondary carbocation formed has limited potential for a favorable rearrangement (like a hydride or methyl shift) to a more stable tertiary carbocation. Therefore, while always a possibility under E1/SN1 conditions, significant product formation from rearrangements is less likely for this specific substrate compared to other alkyl halides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of alkene products. | The reaction conditions favor the competing nucleophilic substitution (SN1/SN2) pathway. | Increase the reaction temperature.[4] Switch to a more sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide).[5] |
| The major product is the Hofmann alkene (4-methyl-1-pentene), but the Zaitsev alkene (4-methyl-2-pentene) was desired. | The base used is too sterically hindered. | Switch to a smaller, strong base such as sodium ethoxide (NaOCH₃CH₂) or sodium hydroxide (NaOH).[9] |
| The major product is the Zaitsev alkene, but the Hofmann alkene was desired. | The base used is not sterically hindered enough to favor abstraction of the terminal proton. | Use a bulky base like potassium tert-butoxide (KOC(CH₃)₃) or lithium diisopropylamide (LDA).[2][7] |
| A significant amount of an alcohol or ether substitution product is formed. | The base is also a strong, unhindered nucleophile (e.g., NaOH, NaOEt), and/or the temperature is too low. | Use a bulky, non-nucleophilic base.[5] Ensure the reaction is performed at a sufficiently high temperature to favor elimination.[4] If using an alcohol as the solvent, it can act as a weak nucleophile in an SN1 reaction.[10] |
Reaction Condition Summary
| Base Type | Base Example | Solvent | Temperature | Expected Major Mechanism | Expected Major Product(s) |
| Strong, Non-Bulky | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | High | E2 | 4-methyl-2-pentene (Zaitsev)[7] |
| Strong, Bulky | Potassium t-Butoxide (KOtBu) | t-Butanol | High | E2 | 4-methyl-1-pentene (Hofmann)[2][7] |
| Weak Base / Nucleophile | Ethanol (Solvolysis) | Ethanol | High | E1 / SN1 | Mixture of 4-methyl-2-pentene, 4-methyl-1-pentene, and 2-ethoxy-4-methylpentane[4][10] |
| Strong Nucleophile, Weak Base | Sodium Azide (NaN₃) | Acetone/DMSO | Low | SN2 | 2-azido-4-methylpentane |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-methyl-2-pentene (Zaitsev Product)
-
Objective: To maximize the yield of the Zaitsev product via an E2 reaction.
-
Reagents: this compound, Sodium ethoxide (NaOEt), Anhydrous ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Once the sodium has completely reacted, add this compound (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using GC-MS or TLC.
-
Upon completion, cool the mixture, quench with water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via fractional distillation.
-
Protocol 2: Selective Synthesis of 4-methyl-1-pentene (Hofmann Product)
-
Objective: To maximize the yield of the Hofmann product via an E2 reaction.
-
Reagents: this compound, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol (B103910).
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous tert-butanol followed by potassium tert-butoxide (1.5 eq).
-
Stir the mixture until the base is fully dissolved.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Heat the mixture to a gentle reflux (approx. 83 °C) and monitor the reaction.
-
After the reaction is complete, cool the flask, add water to quench, and extract with pentane.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.
-
Further purify the product by fractional distillation if necessary.
-
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chemistry.coach [chemistry.coach]
- 6. youtube.com [youtube.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Video: E1 Reaction: Kinetics and Mechanism [jove.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving the stability of 2-Iodo-4-methylpentane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-iodo-4-methylpentane during storage. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a pink or brownish color. What does this indicate and is it still usable?
A1: A pink or brownish discoloration is a common indicator of decomposition. This is primarily due to the formation of elemental iodine (I₂) as a result of the degradation of the alkyl iodide, often initiated by exposure to light or heat. The presence of color suggests that the purity of your material has been compromised. For sensitive applications requiring high purity, it is recommended to purify the compound (e.g., by passing it through a short column of activated alumina (B75360) or by washing with a sodium thiosulfate (B1220275) solution) before use. For less sensitive reactions, the impact of the impurity should be assessed on a small scale first.
Q2: I have been storing my this compound in a clear glass bottle on the lab bench. What are the potential consequences?
A2: Storing this compound in a clear container on a lab bench is highly discouraged. Alkyl iodides are known to be sensitive to both light and ambient temperature fluctuations. This type of storage condition will accelerate decomposition, leading to the formation of iodine and other degradation products. For optimal stability, this compound should be stored in an amber glass bottle to protect it from light, and in a cool, dark place, preferably refrigerated.
Q3: Can I store this compound in a standard freezer (-20°C)?
A3: Yes, storing this compound at -20°C is a good practice to minimize thermal degradation. Lower temperatures slow down the rate of decomposition reactions. However, ensure the container is tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis. Also, allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture into the compound.
Q4: What are the primary degradation pathways for this compound?
A4: As a secondary alkyl iodide, this compound can undergo several degradation pathways, primarily:
-
Elimination (E1 and E2): This results in the formation of alkenes (e.g., 4-methyl-1-pentene (B8377) and 4-methyl-2-pentene) and hydrogen iodide (HI). The HI formed can further catalyze decomposition.
-
Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles such as water (moisture), it can hydrolyze to form 4-methyl-2-pentanol.
-
Photodecomposition: Exposure to light, particularly UV radiation, can cause homolytic cleavage of the carbon-iodine bond, generating free radicals that can lead to a variety of degradation products, including the formation of elemental iodine.
Q5: I suspect my this compound has degraded. How can I confirm this and identify the impurities?
A5: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your this compound and identify potential degradation products. A fresh, pure sample should show a single major peak in the gas chromatogram. Degraded samples will exhibit additional peaks corresponding to impurities. The mass spectra of these impurity peaks can be used to identify them by comparing them to spectral libraries. Common degradation products to look for include 4-methyl-1-pentene, 4-methyl-2-pentene, and 4-methyl-2-pentanol.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration (within days of opening) | Exposure to air and light. | Immediately transfer to an amber glass bottle, purge with an inert gas (e.g., argon or nitrogen), and store in a refrigerator. Consider adding a stabilizer like copper powder. |
| Precipitate formation | Could be polymeric materials or reaction with contaminants. | Filter the material. However, the presence of a precipitate is a strong indicator of significant degradation. It is advisable to acquire a fresh batch. |
| Inconsistent reaction yields | Use of a partially degraded starting material. | Always use a fresh or properly stored and stabilized batch of this compound for reactions sensitive to purity. If discoloration is observed, purify before use. |
| pH of aqueous washes becomes acidic | Formation of hydrogen iodide (HI) due to elimination reactions. | This is a sign of decomposition. Store the compound under recommended conditions to minimize this. |
Data on Storage Conditions and Stability
The following tables provide representative data on the stability of this compound under various storage conditions. This data is illustrative and based on the known behavior of secondary alkyl iodides. Actual degradation rates may vary based on the initial purity and specific storage environment.
Table 1: Effect of Temperature on the Stability of this compound (Stored in the dark for 6 months)
| Storage Temperature (°C) | Purity (%) | Appearance |
| -20 | >99 | Colorless |
| 4 | 98-99 | Colorless to very faint pink |
| 25 (Room Temperature) | 90-95 | Pale yellow to pinkish-brown |
| 40 | <85 | Brown |
Table 2: Effect of Light Exposure on the Stability of this compound at 25°C (Stored for 1 month)
| Storage Container | Purity (%) | Appearance |
| Amber Glass Bottle (in a cabinet) | ~99 | Colorless |
| Clear Glass Bottle (on lab bench) | <90 | Distinct brownish-pink |
Table 3: Effectiveness of Copper Stabilizer on the Stability of this compound at 25°C in a Clear Glass Bottle (Stored for 3 months)
| Sample | Purity (%) | Appearance |
| Unstabilized | <80 | Dark brown |
| Stabilized with Copper Powder | >97 | Colorless to very faint yellow |
Experimental Protocols
Protocol 1: Stabilization of this compound with Copper Powder
Objective: To prevent the decomposition of this compound during storage.
Materials:
-
This compound
-
Copper powder (activated, fine mesh)
-
Amber glass bottle with a PTFE-lined cap
-
Spatula
-
Inert gas (Argon or Nitrogen) source and tubing
Procedure:
-
Obtain a clean, dry amber glass bottle of an appropriate size for the volume of this compound to be stored.
-
Using a clean, dry spatula, add a small amount of activated copper powder to the bottle. A typical amount is approximately 0.1-0.5% by weight of the alkyl iodide. For 100 g of this compound, 100-500 mg of copper powder is sufficient.
-
Carefully transfer the this compound into the bottle containing the copper powder.
-
Purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Immediately and tightly seal the bottle with the PTFE-lined cap.
-
Gently swirl the bottle to distribute the copper powder.
-
Store the stabilized this compound in a cool, dark place, preferably in a refrigerator (2-8°C).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Small glass vials with caps
-
Heating block or oven
-
UV lamp
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 8 hours.
-
At 2, 4, and 8 hours, take an aliquot, neutralize with 0.1 M NaOH, and dilute with methanol for GC-MS analysis.
-
-
Basic Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
At 2, 4, and 8 hours, take an aliquot, neutralize with 0.1 M HCl, and dilute with methanol for GC-MS analysis.
-
-
Oxidative Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, take an aliquot and dilute with methanol for GC-MS analysis.
-
-
Thermal Degradation:
-
Place a small amount of neat this compound in an open vial in an oven at 60°C for 48 hours.
-
At the end of the study, dissolve a small amount in methanol for GC-MS analysis.
-
-
Photolytic Degradation:
-
Place a thin layer of neat this compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 24 hours.
-
Dissolve a portion of the exposed sample in methanol for GC-MS analysis.
-
-
Analysis: Analyze all samples by GC-MS to identify and compare the degradation products formed under each stress condition.
Visualizations
Caption: Decomposition pathways of this compound under various stress conditions.
Caption: Troubleshooting flowchart for discolored this compound.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Purification of Alkyl Iodides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted iodine from alkyl iodide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted iodine from my alkyl iodide product?
A1: The most common and effective methods involve a workup procedure using a reducing agent to convert elemental iodine (I₂) into colorless iodide salts (I⁻), which are soluble in water and can be easily separated from the organic layer containing your alkyl iodide product. The most frequently used reducing agents are aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium bisulfite (NaHSO₃).[1] Other methods include using sodium sulfite (B76179) (Na₂SO₃) or specialized scavenger resins.
Q2: How do I know when all the unreacted iodine has been removed?
A2: The visual disappearance of the characteristic brown or purple color of iodine from the organic layer is a key indicator.[1] The organic layer should become colorless after washing with a reducing agent. To confirm complete removal, you can perform a spot test on a TLC plate, where iodine often appears as a yellow-brown spot.
Q3: Can the workup conditions affect the stability of my alkyl iodide product?
A3: Yes, alkyl iodides can be susceptible to hydrolysis or elimination reactions, especially under basic or highly acidic conditions and with prolonged exposure to water. It is generally recommended to perform the aqueous workup efficiently and to use mildly acidic or neutral conditions when possible. Using a brine wash after the reducing agent wash can help to remove excess water from the organic layer.
Q4: Are there any potential side reactions I should be aware of when using these reducing agents?
A4: While generally effective, there are potential side reactions. Sodium bisulfite can react with aldehydes and some ketones to form bisulfite adducts, which could complicate purification if your product contains these functional groups.[2] Sodium thiosulfate is generally considered milder in this regard. Additionally, prolonged contact or vigorous reaction conditions could potentially lead to undesired reactions with the alkyl iodide itself, although this is less common under standard workup conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent brown/purple color in the organic layer after washing with reducing agent. | 1. Insufficient amount of reducing agent. 2. Incomplete reaction due to poor mixing. 3. Concentration of the reducing agent solution is too low. | 1. Add more of the aqueous reducing agent solution and shake the separatory funnel vigorously. 2. Ensure thorough mixing between the organic and aqueous layers to facilitate the reaction. 3. Use a freshly prepared and appropriately concentrated solution (e.g., 10% sodium thiosulfate).[1] |
| Emulsion formation during the aqueous wash. | High concentration of reagents or byproducts acting as surfactants. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. Filter the entire mixture through a pad of Celite. |
| The organic layer becomes colorless but then the color returns upon standing. | Incomplete removal of the iodide salts, which are then re-oxidized by air to form iodine. | 1. Perform an additional wash with the reducing agent solution. 2. Ensure the subsequent water and brine washes are thorough to remove all water-soluble species. 3. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). |
| Low yield of the alkyl iodide product after workup. | 1. Hydrolysis of the alkyl iodide during the aqueous wash. 2. Loss of a volatile alkyl iodide during solvent removal. | 1. Minimize the time the alkyl iodide is in contact with the aqueous phase. 2. Use cooled solutions for the workup if the product is known to be heat-sensitive. 3. When removing the solvent by rotary evaporation, use a cold water bath and a moderate vacuum. |
Comparative Data on Iodine Removal Agents
While specific quantitative data for direct comparison in alkyl iodide synthesis is not extensively published in a single source, the choice between sodium thiosulfate and sodium bisulfite often depends on the specific substrate and reaction conditions. Both are highly effective at reducing iodine.
| Parameter | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) |
| Reaction with Iodine | 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI | NaHSO₃ + I₂ + H₂O → NaHSO₄ + 2HI |
| Typical Concentration | 5-10% aqueous solution | Saturated aqueous solution |
| Reaction Speed | Generally fast | Fast |
| Potential Side Reactions | Generally fewer side reactions with common organic functional groups. | Can form adducts with aldehydes and some ketones.[2] |
| pH of Solution | Typically neutral to slightly basic. | Typically acidic. |
Experimental Protocols
Protocol 1: Removal of Unreacted Iodine using Sodium Thiosulfate
This protocol is suitable for the workup of most alkyl iodide syntheses, such as the Finkelstein reaction.
Materials:
-
Reaction mixture containing alkyl iodide and unreacted iodine.
-
Separatory funnel.
-
10% (w/v) aqueous sodium thiosulfate solution.
-
Deionized water.
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the organic solvent if the reaction was performed neat or in a water-miscible solvent.
-
Add the 10% aqueous sodium thiosulfate solution. The amount should be sufficient to decolorize the organic layer. Start with a volume equal to that of the organic layer.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The organic layer should be colorless. If color persists, add more sodium thiosulfate solution and repeat the wash.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate and iodide salts.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified alkyl iodide.
Protocol 2: Removal of Unreacted Iodine using Sodium Bisulfite
This protocol is an alternative to the sodium thiosulfate wash and is also widely used.
Materials:
-
Reaction mixture containing alkyl iodide and unreacted iodine.
-
Separatory funnel.
-
Saturated aqueous sodium bisulfite solution.
-
Deionized water.
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the saturated aqueous sodium bisulfite solution. The amount should be sufficient to decolorize the organic layer.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate and ensure the organic layer is colorless.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water.
-
Drain the aqueous layer.
-
Wash the organic layer with brine.
-
Drain the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter or decant to remove the drying agent.
-
Concentrate under reduced pressure to yield the purified alkyl iodide.
Visual Workflow Diagrams
Caption: Workflow for Iodine Removal using Sodium Thiosulfate.
Caption: Workflow for Iodine Removal using Sodium Bisulfite.
References
Minimizing side product formation in alkylation with 2-Iodo-4-methylpentane
Welcome to the technical support center for alkylation reactions involving 2-Iodo-4-methylpentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as an alkylating agent?
A1: this compound is a secondary alkyl iodide, which presents several challenges in alkylation reactions. The primary competing side reaction is elimination (E1 and E2), which forms alkenes, alongside the desired substitution reaction (SN1 and SN2). Additionally, due to its branched structure, steric hindrance can affect the rate and success of SN2 reactions. In the context of Friedel-Crafts alkylation, there is a high propensity for carbocation rearrangements and polyalkylation.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Q2: How can I favor the desired substitution reaction over elimination?
A2: To favor substitution (SN2) over elimination (E2), several factors should be controlled:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. Good examples include cyanide (CN⁻), azide (B81097) (N₃⁻), and thiols (RSH). Avoid strong, bulky bases like potassium tert-butoxide, as they strongly favor E2 elimination.[14][15][16]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[17][18][19] Elimination reactions have a higher activation energy and are more favored at elevated temperatures.
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive, promoting the SN2 pathway.[20][21][22] Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and can favor SN1/E1 pathways.
Q3: I am observing polyalkylation during a Friedel-Crafts reaction. How can I prevent this?
A3: Polyalkylation occurs because the initial alkylated product is more reactive than the starting aromatic compound. To minimize this, you can:
-
Use a large excess of the aromatic substrate. This statistically favors the alkylating agent reacting with the starting material.[1][2][7]
-
Alternatively, perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, preventing further substitution.[1][6][8]
Q4: My Friedel-Crafts alkylation is yielding a rearranged product. What is happening and how can I avoid it?
A4: Friedel-Crafts alkylations with secondary halides like this compound proceed through a secondary carbocation intermediate. This carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to a rearranged alkylated product. To prevent this, the most effective strategy is to use Friedel-Crafts acylation followed by reduction, as the acylium ion intermediate does not rearrange.[3][8][10][11][12][13]
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product and a High Amount of Alkene Byproduct
This indicates that elimination reactions are dominating over the desired substitution.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Product: AM-15-18 Advances in Alkylation – Breaking the Low Reaction Temperature Barrier: AFPM [www2.afpm.org]
- 19. US5095168A - Cold temperature alkylation process - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 22. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Iodo-4-methylpentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Iodo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: this compound is typically synthesized from its corresponding alcohol, 4-methyl-2-pentanol (B46003). The most common laboratory methods are the Appel reaction and a modified Finkelstein reaction.
-
Appel Reaction : This method directly converts the alcohol to the alkyl iodide using triphenylphosphine (B44618) (PPh₃) and iodine (I₂), often with a base like imidazole (B134444).[1][2] This reaction is known for its mild conditions, making it suitable for sensitive substrates.[3]
-
Modified Finkelstein Reaction : This two-step approach involves first converting the alcohol into a good leaving group, such as a tosylate or mesylate, and then substituting it with iodide using a salt like sodium iodide (NaI) in acetone.[4]
Q2: What are the primary challenges when scaling up this synthesis? A2: Scaling up from lab-scale (milligrams to grams) to pilot or production scale (kilograms) introduces several challenges.[5] These include:
-
Thermal Management : Iodination reactions can be exothermic. Inefficient heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions like elimination.
-
Mixing Efficiency : Ensuring homogenous mixing of reagents in a large volume is critical for consistent reaction progress and avoiding localized "hot spots."[6]
-
Workup and Purification : Handling larger volumes during aqueous washes and extractions can be cumbersome. The primary purification challenge is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography or crystallization. Distillation of the final product must be done carefully under vacuum to prevent thermal decomposition.[7]
-
Reaction Time : Larger scale reactions may require longer reaction times to ensure complete conversion.[6]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct? A3: Triphenylphosphine oxide (Ph₃PO) is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to its polarity and solubility.[8]
-
Chromatography : Flash column chromatography is the most common method for removal on a lab scale.
-
Crystallization : If the product is a solid, recrystallization can be effective. For liquid products like this compound, it may be possible to crystallize the Ph₃PO out of a non-polar solvent (like hexane) at low temperatures, after which the liquid product can be decanted.
-
Solvent Extraction : In some cases, washing the organic layer with a specific aqueous solution can help, but this is generally less effective for Ph₃PO.
Q4: What are the recommended storage conditions for this compound? A4: Alkyl iodides can be sensitive to light and heat, which can cause decomposition, often indicated by the formation of a purple or brown color due to the liberation of elemental iodine. To ensure stability, store the purified compound in a tightly sealed amber glass container under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[7]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Reagents | Verify the purity of 4-methyl-2-pentanol. Ensure triphenylphosphine has not oxidized. Use freshly opened or purified iodine. | Use freshly distilled starting alcohol. Store PPh₃ under an inert atmosphere. Use dry solvents, as water can interfere with the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Look for the presence of the starting alcohol. | Increase the reaction time.[6] If the reaction has stalled, consider a slight increase in temperature, but be cautious of promoting side reactions. Ensure stoichiometric ratios are correct, sometimes a slight excess of the iodinating reagents is needed.[9] |
| Product Loss During Workup | Analyze aqueous layers by TLC/GC to check for product. | Ensure the pH of the aqueous layer is appropriate during extraction. Perform multiple extractions with the organic solvent to maximize recovery. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Elimination Side Reaction | Use NMR (¹H and ¹³C) or GC-MS to identify alkene byproducts (e.g., 4-methyl-1-pentene (B8377) or 4-methyl-2-pentene). | Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[9] Ensure a non-nucleophilic base like imidazole is used if a base is required, as stronger bases can promote elimination. |
| Unreacted Starting Material | The presence of a spot/peak corresponding to 4-methyl-2-pentanol in TLC/GC analysis of the crude product. | See "Incomplete Reaction" under Issue 1. |
| Triphenylphosphine Oxide | A distinct spot on TLC or peak in chromatographic analysis. Confirmed by NMR. | Refer to FAQ Q3 for removal strategies. |
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting low product yield.
Caption: A troubleshooting decision tree for low yield issues.
Experimental Protocols
Synthesis of this compound via Appel Reaction
This protocol is adapted from standard procedures for the iodination of secondary alcohols.[9]
Materials:
-
4-methyl-2-pentanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous DCM.
-
Reagent Addition : Cool the flask to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
-
Substrate Addition : Prepare a solution of 4-methyl-2-pentanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC until the starting alcohol is consumed.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color dissipates, leaving a pale yellow or colorless mixture.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil via flash column chromatography on silica (B1680970) gel (using a non-polar eluent like hexane) to separate the product from triphenylphosphine oxide and other impurities. Alternatively, for larger scales, vacuum distillation can be employed, but care must be taken to avoid thermal decomposition.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. nuvisan.com [nuvisan.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
Effect of temperature on substitution vs. elimination for 2-Iodo-4-methylpentane
This guide provides troubleshooting advice and frequently asked questions regarding the influence of temperature on the reaction of 2-iodo-4-methylpentane with a nucleophile/base, leading to substitution (SN2) or elimination (E2) products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding a mixture of substitution (2-alkoxy-4-methylpentane) and elimination (4-methyl-2-pentene) products. How can I favor the substitution product?
A1: To favor the nucleophilic substitution (SN2) product, it is crucial to maintain a lower reaction temperature.[1][2] Substitution reactions are generally less sensitive to temperature changes compared to elimination reactions.[3][4] By keeping the temperature low, you decrease the rate of the competing elimination (E2) reaction, thereby increasing the relative yield of the SN2 product.
Q2: I am trying to synthesize 4-methyl-2-pentene (B213027) from this compound but I am getting a significant amount of the ether byproduct. What am I doing wrong?
A2: A common issue when targeting the elimination (E2) product is using a reaction temperature that is too low. Elimination reactions are significantly favored at higher temperatures.[5][6][7] Increasing the reaction temperature provides the necessary activation energy to favor the E2 pathway over the SN2 pathway.[4] Ensure your reaction is sufficiently heated to promote the formation of the alkene.
Q3: Does the choice of base/nucleophile still matter when trying to control the reaction outcome with temperature?
A3: Absolutely. While temperature is a critical factor, the nature of the base/nucleophile remains a key determinant. For a secondary alkyl halide like this compound, a strong, unhindered base/nucleophile (e.g., sodium ethoxide) will always lead to a competition between SN2 and E2.[8] Using a bulky, sterically hindered base (e.g., potassium tert-butoxide) will strongly favor the E2 product, even at lower temperatures, although heating will further increase the E2 yield. Conversely, a good nucleophile that is a weak base will favor the SN2 reaction.
Q4: At what temperature should I run my reaction to get exclusively the elimination product?
A4: It is often challenging to achieve 100% of a single product in reactions where SN2 and E2 compete. However, to maximize the yield of the E2 product, you should conduct the reaction at an elevated temperature, typically at or near the boiling point of the solvent. The exact temperature will depend on the specific base and solvent system used. It is advisable to perform small-scale trial reactions at various temperatures to determine the optimal conditions for your specific needs.
Q5: Why does heat favor elimination over substitution from a thermodynamic perspective?
A5: Elimination reactions typically have a higher positive entropy change (ΔS) than substitution reactions because they produce a greater number of product molecules from the reactants.[3] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes the ΔG more negative as the temperature (T) increases.[3] This increased thermodynamic favorability at higher temperatures results in a higher yield of the elimination product.[3][4]
Data Presentation
The following table provides an illustrative summary of the expected product distribution for the reaction of this compound with sodium ethoxide in ethanol (B145695) at different temperatures. Note: These are representative values based on general principles and the actual distribution may vary.
| Reaction Temperature (°C) | Substitution Product (%) (2-ethoxy-4-methylpentane) | Elimination Product (%) (4-methyl-2-pentene) |
| 25 | ~70% | ~30% |
| 55 | ~40% | ~60% |
| 78 (reflux) | ~20% | ~80% |
Experimental Protocol
Objective: To investigate the effect of temperature on the product distribution of the reaction between this compound and sodium ethoxide in ethanol.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flasks
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve a known concentration of sodium ethoxide in anhydrous ethanol.
-
Temperature Control:
-
For low-temperature reaction: Place the flask in a water bath maintained at 25°C.
-
For elevated temperature reactions: Use a heating mantle with a temperature controller set to the desired temperature (e.g., 55°C or reflux at ~78°C).
-
-
Initiation of Reaction: Slowly add this compound to the stirred solution of sodium ethoxide in ethanol.
-
Reaction Monitoring: Allow the reaction to proceed for a set period (e.g., 2 hours), ensuring the temperature remains constant.
-
Workup:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
-
Product Analysis: Analyze the resulting product mixture using Gas Chromatography (GC) to determine the relative percentages of the substitution (2-ethoxy-4-methylpentane) and elimination (4-methyl-2-pentene) products.
Mandatory Visualization
Caption: Temperature's influence on SN2 vs. E2 pathways.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Choosing the right base for dehydrohalogenation of 2-Iodo-4-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrohalogenation of 2-iodo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the dehydrohalogenation of this compound?
The dehydrohalogenation of this compound, a secondary alkyl halide, predominantly proceeds through an E2 (bimolecular elimination) mechanism. This is a one-step concerted reaction where a base removes a proton from a carbon adjacent to the carbon bearing the iodine, and the iodide ion is simultaneously eliminated, leading to the formation of an alkene. For this reaction to occur, a strong base is typically required.
Q2: Which alkene products can be formed from the dehydrohalogenation of this compound?
Two primary alkene products can be formed:
-
4-Methyl-2-pentene (B213027) (Zaitsev product): The more substituted and generally more thermodynamically stable alkene.
-
4-Methyl-1-pentene (Hofmann product): The less substituted alkene.
Q3: How does the choice of base influence the major product of the reaction?
The choice of base is the most critical factor in determining the regioselectivity of the dehydrohalogenation of this compound. The steric hindrance of the base dictates whether the Zaitsev or Hofmann product is favored.
-
Non-bulky bases (e.g., sodium ethoxide, potassium hydroxide) favor the formation of the more stable Zaitsev product . These smaller bases can more easily access the more sterically hindered proton on the internal carbon.
-
Bulky (sterically hindered) bases (e.g., potassium tert-butoxide) favor the formation of the less sterically hindered Hofmann product . The large size of these bases makes it difficult to remove the internal proton, so they preferentially abstract a proton from the less hindered terminal carbon.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of alkene products | 1. Incomplete reaction. 2. Competing S(_N)2 substitution reaction. 3. Loss of volatile alkene products during workup. | 1. Increase reaction time or temperature. 2. Use a stronger, more hindered base to favor elimination over substitution. Ensure the reaction is heated, as higher temperatures favor elimination. 3. Use a cold trap or ensure efficient condensation during distillation to collect low-boiling point alkenes. |
| Incorrect product ratio (e.g., too much Hofmann product when Zaitsev is desired) | 1. The base used was too sterically hindered. 2. Reaction temperature was too low, favoring the kinetic (Hofmann) product. | 1. Switch to a smaller base, such as sodium ethoxide in ethanol (B145695). 2. Ensure the reaction is heated sufficiently to favor the formation of the more thermodynamically stable Zaitsev product. |
| Incorrect product ratio (e.g., too much Zaitsev product when Hofmann is desired) | 1. The base used was not sufficiently bulky. 2. Contamination with a smaller, non-bulky base. | 1. Use a more sterically hindered base like potassium tert-butoxide. 2. Ensure all glassware is clean and dry, and that the bulky base has not been contaminated. |
| Presence of an unexpected alcohol byproduct | Significant S(_N)2 reaction is occurring. | Use a less nucleophilic, more hindered base. Polar aprotic solvents can also favor elimination over substitution. |
Quantitative Data on Product Distribution
The following table summarizes the expected major and minor products for the dehydrohalogenation of this compound with different bases. While exact percentages can vary with specific reaction conditions, these values are based on established principles of elimination reactions for similar secondary alkyl halides. The reaction of 2-bromopentane (B28208) with potassium ethoxide, for instance, yields approximately 80% of the Zaitsev product, pent-2-ene.[1]
| Base | Base Type | Expected Major Product | Expected Minor Product |
| Sodium Ethoxide (NaOEt) in Ethanol | Non-bulky | 4-Methyl-2-pentene (Zaitsev) | 4-Methyl-1-pentene (Hofmann) |
| Potassium Hydroxide (KOH) in Ethanol | Non-bulky | 4-Methyl-2-pentene (Zaitsev) | 4-Methyl-1-pentene (Hofmann) |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) | Bulky | 4-Methyl-1-pentene (Hofmann) | 4-Methyl-2-pentene (Zaitsev) |
Experimental Protocols
Key Experiment: Dehydrohalogenation of this compound
Objective: To synthesize and analyze the alkene products from the dehydrohalogenation of this compound using both a non-bulky and a bulky base to demonstrate regioselectivity.
Part A: Synthesis of 4-Methyl-2-pentene (Zaitsev Product) using Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a dry round-bottom flask, dissolve a molar equivalent of sodium ethoxide in absolute ethanol under an inert atmosphere.
-
Add one molar equivalent of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a low-boiling point organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Carefully distill the solvent to isolate the crude alkene products.
-
Analyze the product mixture by gas chromatography to determine the ratio of 4-methyl-2-pentene to 4-methyl-1-pentene.
Part B: Synthesis of 4-Methyl-1-pentene (Hofmann Product) using Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
(Same apparatus as Part A)
Procedure:
-
In a dry round-bottom flask, dissolve a molar equivalent of potassium tert-butoxide in tert-butanol under an inert atmosphere.
-
Add one molar equivalent of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Follow the workup and analysis procedure as described in steps 4-9 of Part A.
Visualizations
Caption: Base selection dictates the major alkene product.
Caption: General experimental workflow for dehydrohalogenation.
References
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 2-Iodo-4-methylpentane and 2-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, the choice of substrate is a critical determinant of reaction efficiency and outcome. This guide provides an objective comparison of the performance of 2-iodo-4-methylpentane and 2-bromo-4-methylpentane (B50952) in SN2 (Substitution Nucleophilic Bimolecular) reactions, supported by established chemical principles and a detailed experimental protocol for comparative analysis.
Executive Summary
This compound is a significantly more reactive substrate than 2-bromo-4-methylpentane in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The weaker carbon-iodine bond and the greater stability of the iodide anion in solution facilitate a faster reaction rate. This guide will delve into the theoretical underpinnings of this reactivity difference and provide a practical framework for its experimental verification.
Theoretical Framework: The Role of the Leaving Group in SN2 Reactions
The SN2 reaction is a concerted, one-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][2] The rate of this reaction is described by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile.[1][2][3]
The nature of the leaving group is a pivotal factor influencing the reaction rate. A good leaving group is a species that is stable on its own, typically a weak base. The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[1] This trend is governed by two main factors:
-
Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, less energy is required to break the C-I bond in the transition state, leading to a lower activation energy and a faster reaction rate.
-
Stability of the Halide Anion: The iodide ion is a larger and more polarizable anion than the bromide ion. Its negative charge is dispersed over a larger volume, making it a more stable and weaker base. This increased stability of the departing iodide ion contributes to a more favorable reaction energetic.
Quantitative Data Comparison
| Substrate | Leaving Group | Relative Rate of Reaction (Estimated) |
| 2-Bromo-4-methylpentane | Br⁻ | 1 |
| This compound | I⁻ | > 10 |
Note: The relative rate is an estimation based on established principles of leaving group ability in SN2 reactions. The actual value will vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-bromo-4-methylpentane, a competition experiment or individual kinetic runs can be performed. Below is a detailed methodology for a comparative kinetic study using sodium azide (B81097) as the nucleophile in an acetone (B3395972) solvent.
Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 2-bromo-4-methylpentane with sodium azide.
Materials:
-
This compound
-
2-Bromo-4-methylpentane
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Standard volumetric flasks and pipettes
-
Thermostated reaction vessel
-
Apparatus for titration (buret, flasks) or a conductivity meter
-
Timer
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions of this compound, 2-bromo-4-methylpentane, and sodium azide in anhydrous acetone. For example, prepare 0.1 M solutions of each reactant.
-
-
Kinetic Run (to be performed separately for each substrate):
-
Equilibrate the solutions of the alkyl halide and sodium azide to a constant temperature (e.g., 25°C) in the thermostated vessel.
-
Initiate the reaction by mixing equal volumes of the alkyl halide and sodium azide solutions. Start the timer immediately.
-
Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.
-
The concentration of the remaining azide ion can be determined by quenching the reaction in the aliquot (e.g., by adding it to a known excess of a standard acid) and then back-titrating with a standard base. Alternatively, the change in conductivity of the solution can be monitored over time, as the ionic azide is replaced by the non-ionic organic azide.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of reactants ([RX]₀ = [NaN₃]₀), the rate constant (k) can be determined from the integrated rate law: 1/[NaN₃]t - 1/[NaN₃]₀ = kt
-
Plot 1/[NaN₃]t versus time (t). The slope of the resulting straight line will be equal to the rate constant, k.
-
Compare the calculated rate constants for this compound and 2-bromo-4-methylpentane to determine their relative reactivity.
-
Visualizing the SN2 Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.
Caption: Factors influencing the higher SN2 reactivity of this compound.
Caption: Workflow for the kinetic analysis of SN2 reactions.
Conclusion
For SN2 reactions, this compound is the superior substrate compared to 2-bromo-4-methylpentane. This is a direct consequence of the enhanced leaving group ability of iodide over bromide. Researchers and professionals in drug development and organic synthesis can leverage this predictable reactivity to optimize reaction conditions, improve yields, and shorten reaction times. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Purity Analysis of 2-Iodo-4-methylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is paramount in research and pharmaceutical development, where impurities can lead to ambiguous experimental results, failed syntheses, and potential safety concerns. 2-Iodo-4-methylpentane is a valuable alkylating agent and intermediate in organic synthesis. This guide provides a comprehensive comparison of a high-purity this compound (Product A) versus a lower-purity alternative (Alternative B), supported by a detailed Gas Chromatography-Mass Spectrometry (GC-MS) analytical protocol.
Experimental Protocols
A robust GC-MS method is essential for separating and identifying the main component from structurally similar impurities.[1][2] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an ideal technique for this purpose.[3][4]
1. Sample Preparation
Due to the volatility of this compound and its potential impurities, direct injection following dilution is the preferred method.
-
Solvent Selection: Use a high-purity, dry solvent in which the analyte is soluble. Dichloromethane (B109758) or hexane (B92381) are suitable choices. The use of dry solvents is critical as water can negatively affect chromatographic results.[1]
-
Procedure:
-
Prepare a stock solution by dissolving 10 µL of the this compound sample in 990 µL of dichloromethane to create a 1:100 dilution.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined septum.
-
Prepare a blank sample of pure dichloromethane to run prior to the samples to ensure no system contamination.
-
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Rxi-624Sil MS (30 m x 0.25 mm ID x 1.4 µm) or similar mid-polarity column |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (100:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50°C (hold for 2 min) Ramp: 10°C/min to 220°C Hold: 5 min at 220°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
Data Presentation: Comparative Analysis
The purity of two hypothetical samples, Product A (High Purity) and Alternative B (Standard Purity) , was assessed using the protocol described above. The results, summarized in the table below, highlight the differences in impurity profiles.
| Compound | Retention Time (min) | Product A (% Area) | Alternative B (% Area) | Potential Source |
| 4-methyl-2-pentene | 4.2 | Not Detected | 0.85 | Unreacted Starting Material |
| 4-methyl-2-pentanol | 7.5 | Not Detected | 1.20 | Hydrolysis/Side-product |
| 1-iodo-4-methylpentane | 10.8 | 0.05 | 0.65 | Isomeric Byproduct |
| This compound | 11.2 | 99.94 | 97.25 | Main Product |
| Di-iodinated Species | 14.5 | Not Detected | 0.05 | Over-iodination Byproduct |
The data clearly indicates that Product A possesses significantly higher purity. The presence of unreacted starting materials and side-products in Alternative B could interfere with subsequent reactions, leading to lower yields and the formation of unintended byproducts.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purity analysis process from sample receipt to final data interpretation.
Caption: Workflow for GC-MS purity analysis of this compound.
Logical Diagram: Potential Impurity Origins
This diagram outlines the potential synthetic origin of this compound and its common impurities from the hydroiodination of 4-methyl-2-pentene.
Caption: Synthetic pathways leading to product and potential impurities.
References
13C NMR Peak Assignment for 2-Iodo-4-methylpentane: A Comparative Guide
In the landscape of drug development and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a detailed analysis and peak assignment for the 13C NMR spectrum of 2-iodo-4-methylpentane, comparing it with its non-iodinated counterpart, 2-methylpentane (B89812), to illustrate the influence of the iodine substituent.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
The introduction of an iodine atom significantly alters the electronic environment of the neighboring carbon atoms. This effect is most pronounced at the carbon directly attached to the iodine (the α-carbon), which experiences a substantial downfield shift. The adjacent carbons (β-carbons) also exhibit a downfield shift, though to a lesser extent.
Below is a table summarizing the predicted 13C NMR chemical shifts for this compound compared to the experimental values for 2-methylpentane.
| Carbon Atom | This compound (Predicted δ, ppm) | 2-Methylpentane (Experimental δ, ppm) | Difference (δ, ppm) | Assignment Rationale |
| C1 | ~25 | 22.5 | ~ +2.5 | Primary methyl carbon, least affected by iodine. |
| C2 | ~35 | 41.7 | ~ -6.7 | α-carbon: Directly bonded to iodine, resulting in a significant downfield shift. |
| C3 | ~50 | 20.7 | ~ +29.3 | β-carbon: Downfield shift due to proximity to iodine. |
| C4 | ~25 | 27.8 | ~ -2.8 | Tertiary carbon, experiences a moderate downfield shift as a γ-carbon. |
| C5 | ~22 | 22.5 | ~ -0.5 | Primary methyl carbon, distant from iodine, minimal effect. |
| C6 (iso-methyl) | ~22 | 22.5 | ~ -0.5 | Primary methyl carbon, distant from iodine, minimal effect. |
Note: Predicted values for this compound are estimated based on empirical data and additivity rules. Experimental values for 2-methylpentane are from standard spectral databases.
The most notable change is the significant downfield shift of C2, the carbon bearing the iodine atom. This is a characteristic effect of halogen substitution. The β-carbon (C3) also shows a significant downfield shift. The chemical shifts of the more distant carbons (C1, C5, C6) are less affected.
Experimental Protocols
Sample Preparation:
A 5-10% (w/v) solution of this compound in deuterated chloroform (B151607) (CDCl3) is prepared in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
13C NMR Spectroscopy:
The 13C NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Key acquisition parameters include a spectral width of 0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2 seconds.
Logical Peak Assignment Workflow
The assignment of each peak in the 13C NMR spectrum of this compound follows a logical progression based on established principles of NMR spectroscopy. The workflow for this assignment is depicted in the diagram below.
Navigating the Fragmentation Maze: A Comparative Analysis of 2-Iodo-4-methylpentane and 2-Methylpentane in Mass Spectrometry
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental. Mass spectrometry is an indispensable analytical technique that provides profound insights into molecular weight and structure by analyzing its fragmentation patterns. This guide presents a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-iodo-4-methylpentane against the well-documented fragmentation of its parent alkane, 2-methylpentane (B89812). By examining the influence of the iodine substituent, this document aims to provide a predictive framework for interpreting the mass spectra of halogenated hydrocarbons.
The introduction of an iodine atom into an aliphatic alkane significantly alters its fragmentation behavior under electron ionization (EI). The weak carbon-iodine (C-I) bond and the stability of the resulting carbocation after iodine loss are key factors that dictate unique fragmentation pathways not observed in simple alkanes. This guide will delve into these differences through a detailed, data-driven comparison.
Comparative Fragmentation Analysis: this compound vs. 2-Methylpentane
The mass spectrum of a molecule serves as a unique fingerprint of its structure, with each peak corresponding to a fragment of the original molecule. The fragmentation of this compound is anticipated to be dominated by the facile cleavage of the C-I bond, a characteristic feature of iodoalkanes.[1] In contrast, the fragmentation of 2-methylpentane is governed by the cleavage of C-C bonds, leading to the formation of stable carbocations.[2][3]
| m/z | Predicted Fragment Ion (this compound) | Observed Fragment Ion (2-Methylpentane) | Interpretation |
| 212 | [C6H13I]•+ | - | Molecular Ion (M•+) : Expected to be of very low abundance or absent for this compound due to the lability of the C-I bond. |
| 127 | [I]+ | - | Iodine Cation : A prominent peak resulting from the heterolytic cleavage of the C-I bond. |
| 85 | [C6H13]+ | [C6H13]+ | [M-I]+ / [M-H]+ : For this compound, this is a major fragment resulting from the loss of an iodine radical. For 2-methylpentane, this corresponds to the loss of a hydrogen atom, and is typically of lower abundance. |
| 71 | [C5H11]+ | [C5H11]+ | [M-I-CH2]+ / [M-CH3]+ : In this compound, this could arise from the further fragmentation of the [C6H13]+ ion. In 2-methylpentane, it is a significant fragment from the loss of a methyl radical.[2] |
| 57 | [C4H9]+ | [C4H9]+ | [M-I-C2H4]+ / [M-C2H5]+ : A common fragment in both spectra, corresponding to a butyl cation. |
| 43 | [C3H7]+ | [C3H7]+ | [M-I-C3H6]+ / [M-C3H7]+ (Base Peak for 2-Methylpentane) : This corresponds to a propyl cation. For 2-methylpentane, this is often the base peak due to the formation of a stable secondary carbocation.[2][3] A significant peak is also expected for this compound. |
| 29 | [C2H5]+ | [C2H5]+ | [M-I-C4H8]+ / [M-C4H9]+ : Corresponds to an ethyl cation. |
Deciphering the Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the weak C-I bond. Upon electron ionization, the molecular ion readily loses an iodine radical to form a stable secondary carbocation at m/z 85. This carbocation can then undergo further fragmentation through the loss of neutral alkenes to produce the observed smaller fragments.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
To experimentally determine the fragmentation pattern of this compound and compare it with 2-methylpentane, the following protocol is recommended:
1. Sample Preparation:
-
For liquid samples such as this compound and 2-methylpentane, no extensive sample preparation is required if they are of sufficient purity and volatility.
-
If necessary, dissolve a small amount of the analyte in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is the ideal instrument for this analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 250.
-
3. Data Analysis:
-
Acquire the mass spectrum for each compound.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Determine the relative abundance of each ion and identify the base peak.
-
Propose structures for the observed fragment ions and rationalize the fragmentation pathways based on established principles of mass spectrometry.
References
- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 2. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. homework.study.com [homework.study.com]
Navigating the Nucleophilic Substitution Maze: A Comparative Guide to the Solvolysis of 2-Iodo-4-methylpentane
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. The solvolysis of a secondary alkyl halide such as 2-iodo-4-methylpentane serves as a classic example of the competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. The preferred route is delicately balanced by factors such as solvent polarity, nucleophile strength, and substrate structure. This guide provides an objective comparison of the SN1 and SN2 pathways for the solvolysis of this compound, supported by expected experimental outcomes and detailed protocols.
The solvolysis of this compound, a secondary alkyl iodide, can proceed through two distinct mechanisms. In the SN1 pathway, the reaction proceeds through a carbocation intermediate, favored by polar protic solvents that can stabilize this charged species. The SN2 pathway, conversely, is a concerted, one-step process favored by polar aprotic solvents and stronger nucleophiles, where the nucleophile attacks the substrate at the same time as the leaving group departs.
At a Glance: SN1 vs. SN2 Pathways
The choice of solvent is a critical determinant in the solvolysis of this compound. A polar protic solvent, such as aqueous ethanol, will favor the SN1 pathway, while a polar aprotic solvent, like acetone, will promote the SN2 mechanism. The following table summarizes the expected kinetic and product distribution data for the solvolysis of a representative secondary alkyl iodide, 2-iodooctane, which serves as a model for this compound due to the lack of specific published data for the latter.
| Parameter | SN1 Pathway (e.g., in 80% Ethanol / 20% Water) | SN2 Pathway (e.g., in Acetone with NaI) |
| Rate Law | Rate = k[Alkyl Iodide] | Rate = k[Alkyl Iodide][Nucleophile] |
| Relative Rate Constant (k) | Moderate | Slower (without a strong nucleophile) |
| Stereochemistry | Racemization (formation of both R and S enantiomers) | Inversion of configuration |
| Major Substitution Product(s) | 4-methyl-2-pentanol and Ethyl 4-methyl-2-pentyl ether | This compound (if I- is the nucleophile, leading to racemization) or the corresponding substitution product with inversion if another nucleophile is used. |
| Potential for Rearrangement | Yes (hydride or alkyl shifts possible) | No |
Visualizing the Competing Pathways
The following diagrams illustrate the distinct mechanistic steps for the SN1 and SN2 solvolysis of this compound.
A Comparative Guide to E1 and E2 Elimination Mechanisms for 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E1 (unimolecular) and E2 (bimolecular) elimination mechanisms as they apply to the secondary alkyl halide, 2-iodo-4-methylpentane. Understanding the interplay of reaction conditions and their influence on the predominant mechanistic pathway is crucial for controlling product outcomes in organic synthesis. This document outlines the theoretical underpinnings of both mechanisms, presents expected quantitative data based on analogous systems, and provides detailed experimental protocols.
E1 vs. E2: A Mechanistic Overview
Elimination reactions of this compound involve the removal of a hydrogen atom and the iodine leaving group from adjacent carbon atoms to form an alkene. The two primary pathways for this transformation, E1 and E2, are distinct in their kinetics, molecularity, and stereochemical requirements.
The E1 mechanism is a two-step process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. The rate of the E1 reaction is dependent only on the concentration of the substrate.
The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously, forming the double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
Comparative Analysis of E1 and E2 Reactions
The following table summarizes the key differences between the E1 and E2 elimination pathways for this compound.
| Feature | E1 Elimination | E2 Elimination |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Base] |
| Mechanism | Two steps, via carbocation intermediate | One concerted step |
| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu, NaOEt) |
| Substrate Structure | Favored by tertiary > secondary alkyl halides | Favored by tertiary > secondary > primary alkyl halides |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., DMSO, acetone) is often preferred |
| Regioselectivity | Zaitsev's Rule (more substituted alkene) is strongly favored | Zaitsev's Rule with small bases; Hofmann's Rule (less substituted alkene) with bulky bases |
| Stereochemistry | No specific requirement for C-H and C-I bond orientation | Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group |
Predicted Product Distribution
| Reaction Condition | Predominant Mechanism | Major Product | Minor Product | Expected Major:Minor Ratio |
| Ethanol (EtOH), heat | E1 | 4-methyl-2-pentene (B213027) (Zaitsev) | 4-methyl-1-pentene (B8377) (Hofmann) | >90 : <10 |
| Sodium Ethoxide (NaOEt) in EtOH | E2 | 4-methyl-2-pentene (Zaitsev) | 4-methyl-1-pentene (Hofmann) | ~70 : 30 |
| Potassium tert-Butoxide (KOtBu) in t-BuOH | E2 | 4-methyl-1-pentene (Hofmann) | 4-methyl-2-pentene (Zaitsev) | ~70 : 30 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the E1 and E2 elimination of this compound.
Protocol 1: E1 Elimination of this compound
Objective: To favor the E1 mechanism to produce 4-methyl-2-pentene as the major product.
Materials:
-
This compound
-
Ethanol (absolute)
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, combine this compound and a 10-fold molar excess of absolute ethanol.
-
Set up a simple distillation apparatus with a heating mantle.
-
Heat the reaction mixture to the boiling point of ethanol (~78 °C) and collect the distillate. The alkene products are volatile and will co-distill with the ethanol.
-
Continue the distillation until a significant portion of the ethanol has been collected.
-
Wash the collected distillate with an equal volume of 5% sodium bicarbonate solution in a separatory funnel to neutralize any acidic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative percentages of the alkene isomers.
Protocol 2: E2 Elimination of this compound
Objective: To favor the E2 mechanism and control the regioselectivity using different bases.
Materials:
-
This compound
-
Sodium ethoxide in ethanol (for Zaitsev product)
-
Potassium tert-butoxide in tert-butanol (B103910) (for Hofmann product)
-
Reflux apparatus
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent (ethanol or tert-butanol).
-
Add a 1.5 molar equivalent of the selected base (sodium ethoxide or potassium tert-butoxide).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the relative percentages of the alkene isomers.
Visualizations
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 2-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions involving 2-iodo-4-methylpentane. By examining the reaction under conditions favoring both bimolecular (SN2) and unimolecular (SN1) pathways, this document offers insights into the factors governing the reactivity of this secondary alkyl halide. The information presented is crucial for researchers in organic synthesis and drug development, where understanding and controlling reaction mechanisms is paramount for the targeted synthesis of complex molecules.
Executive Summary
Nucleophilic substitution reactions are fundamental transformations in organic chemistry. The reactivity of a secondary alkyl halide like this compound is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. This guide presents a comparative analysis of the SN1 and SN2 reactivity of this compound, supported by representative experimental data. Under SN2 conditions, with a strong nucleophile in a polar aprotic solvent, the reaction proceeds via a concerted, second-order mechanism. Conversely, SN1 conditions, characterized by a weak nucleophile in a polar protic solvent, favor a stepwise, first-order process involving a carbocation intermediate.
Comparative Kinetic Data
The following table summarizes representative quantitative data for the reaction of this compound with different nucleophiles under conditions designed to favor either an SN1 or an SN2 mechanism. This data is based on established principles of reaction kinetics for secondary alkyl halides, with the understanding that alkyl iodides generally exhibit higher reaction rates compared to their corresponding bromides and chlorides due to the superior leaving group ability of the iodide ion.[1]
| Parameter | SN1 Conditions | SN2 Conditions |
| Reaction | This compound + H₂O (in formic acid) | This compound + NaN₃ (in acetone) |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][N₃⁻] |
| Relative Rate Constant (k) | 1 | 150 |
| [Substrate] | 0.1 M | 0.1 M |
| [Nucleophile] | Solvent (High) | 1.0 M |
| Solvent | Formic Acid (Polar Protic) | Acetone (B3395972) (Polar Aprotic) |
| Temperature | 50°C | 25°C |
| Stereochemical Outcome | Racemization (mixture of enantiomers) | Complete Inversion of Configuration |
| Product(s) | 4-Methyl-2-pentanol | 2-Azido-4-methylpentane |
Discussion of Results
The reactivity of a secondary alkyl halide such as this compound lies at the crossroads of SN1 and SN2 pathways, and the reaction outcome can be effectively directed by the choice of reaction conditions.
Under SN2 conditions , the use of a strong, negatively charged nucleophile like the azide (B81097) ion (N₃⁻) in a polar aprotic solvent such as acetone significantly favors the bimolecular pathway.[2] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3] The concerted mechanism, involving a backside attack of the nucleophile, leads to a complete inversion of stereochemistry at the chiral center.[2] The relatively low activation energy allows the reaction to proceed at a significant rate even at room temperature.
Conversely, SN1 conditions are promoted by the use of a weak, neutral nucleophile (in this case, water as the solvent) and a polar protic solvent like formic acid.[4] The polar protic solvent facilitates the ionization of the C-I bond to form a planar carbocation intermediate, which is the rate-determining step.[4] Consequently, the reaction rate is independent of the nucleophile's concentration.[1][5] The subsequent attack of the nucleophile on the carbocation can occur from either face, leading to a racemic or near-racemic mixture of products. Higher temperatures are often required to provide the necessary energy to overcome the activation barrier for carbocation formation.
Experimental Protocols
Detailed methodologies for the kinetic analysis of the nucleophilic substitution reactions of this compound are provided below.
Protocol 1: Determination of SN2 Reaction Kinetics by Titration
This method involves monitoring the consumption of the nucleophile over time.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Standardized solution of hydrochloric acid (HCl)
-
Phenolphthalein (B1677637) indicator
-
Reaction vessel with a thermostat
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of known concentration of this compound in anhydrous acetone.
-
Prepare a separate solution of sodium azide in anhydrous acetone of a known concentration.
-
Equilibrate both solutions to the desired reaction temperature in a thermostatic bath.
-
Initiate the reaction by mixing the two solutions in the reaction vessel and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Immediately titrate the unreacted sodium azide in the quenched sample with a standardized solution of HCl using phenolphthalein as an indicator.
-
The concentration of the alkyl halide at each time point can be calculated from the stoichiometry of the reaction.
-
Plot the concentration of the reactants versus time to determine the rate constant and the order of the reaction.
Protocol 2: Determination of SN1 Reaction Kinetics by Monitoring Precipitate Formation
This qualitative to semi-quantitative method is useful for comparing the relative rates of SN1 reactions.
Materials:
-
This compound
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol
-
Test tubes and a stopwatch
Procedure:
-
Prepare a solution of silver nitrate in ethanol.
-
Place a defined volume of the silver nitrate solution into a series of clean, dry test tubes.
-
To each test tube, add a few drops of this compound and start the stopwatch immediately.
-
Observe the time taken for the formation of a precipitate (silver iodide, AgI).
-
The relative rate of reaction can be inferred from the time taken for the precipitate to appear. For more quantitative data, the turbidity of the solution can be monitored over time using a spectrophotometer.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflow and the mechanistic pathways of the SN1 and SN2 reactions.
Caption: Experimental workflow for a kinetic study of nucleophilic substitution.
Caption: Comparison of SN1 and SN2 reaction pathways.
References
The Researcher's Dilemma: Choosing the Right Alkyl Halide for Grignard Reagent Synthesis
A comprehensive comparison of Grignard reagents derived from alkyl iodides, bromides, and chlorides, supported by experimental data and detailed protocols.
For over a century, the Grignard reaction has been a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency. The choice of the starting alkyl halide—iodide, bromide, or chloride—is a critical decision that significantly impacts the ease of reagent formation, reaction yield, and overall success of the synthesis. This guide provides an objective comparison of Grignard reagents prepared from these three common classes of alkyl halides, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
Performance at a Glance: Reactivity, Yield, and Practical Considerations
The reactivity of alkyl halides in the formation of Grignard reagents is directly related to the strength of the carbon-halogen (C-X) bond. The weaker the bond, the more readily the reaction with magnesium metal proceeds. This fundamental principle gives rise to the well-established reactivity trend: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride . This trend has profound implications for reaction initiation, yield, and the prevalence of side reactions.
| Alkyl Halide | Relative Reactivity | Typical Yield Range | Key Considerations |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, often with spontaneous and rapid initiation.[1] However, starting materials are generally more expensive and can be less stable.[1][2] Prone to side reactions, such as Wurtz coupling, especially at higher concentrations and temperatures.[1] |
| Alkyl Bromide (R-Br) | High | 80-90% | Represents the "gold standard" for many applications, offering a good balance between high reactivity and manageable reaction control.[2] Wurtz coupling can still be a significant side reaction but is typically less pronounced than with iodides. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or the use of activators like iodine or 1,2-dibromoethane.[1] The resulting Grignard reagents are often more stable, and the starting materials are typically the most cost-effective.[2] Wurtz coupling is generally less of a concern. |
The Initiation Phase: A Tale of Three Halides
The "induction period," the time required for the Grignard reaction to initiate, is a critical practical consideration. Alkyl iodides, with their weak C-I bond, often exhibit very short to non-existent induction periods, with the reaction commencing almost immediately upon addition to magnesium.[1]
In contrast, alkyl bromides may require a brief period of gentle warming to initiate the reaction. Alkyl chlorides, being the least reactive, frequently have the longest induction periods and may necessitate the use of chemical or mechanical activation methods to begin the reaction.[1] The disappearance of the characteristic purple color of an iodine crystal, often added as an activator, is a common visual cue for successful initiation.[1]
Side Reactions: The Wurtz Coupling Menace
A significant side reaction that can plague Grignard reagent synthesis is the Wurtz coupling, where a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).
R-MgX + R-X → R-R + MgX₂
This side reaction is most prevalent with the more reactive alkyl halides. Consequently, Grignard preparations from alkyl iodides are most susceptible to Wurtz coupling, followed by alkyl bromides.[3] This unwanted reaction not only consumes the desired Grignard reagent, leading to lower yields of the intended product, but also complicates the purification process. Slow, controlled addition of the alkyl halide to the magnesium suspension is a key strategy to minimize this side reaction.[4]
Experimental Protocols: A Generalized Approach
While specific conditions may vary depending on the alkyl group and the chosen solvent, the following protocol outlines a general procedure for the preparation of Grignard reagents. The absolute exclusion of water is paramount for a successful reaction.[1]
Materials:
-
Alkyl halide (iodide, bromide, or chloride)
-
Magnesium turnings (1.1 - 1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an activator)
-
Flame-dried round-bottom flask, reflux condenser, and addition funnel
Procedure:
-
Apparatus Preparation: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere (e.g., nitrogen or argon) or by oven-drying overnight at >120°C and assembling while hot.
-
Reagent Setup: Place the magnesium turnings and a single, small crystal of iodine in the cooled, dry round-bottom flask under a positive pressure of an inert gas.
-
Initiation: Add a small amount of anhydrous solvent to just cover the magnesium. In the addition funnel, prepare a solution of the alkyl halide in the remaining anhydrous solvent. Add approximately 5-10% of this solution to the magnesium suspension. Gentle warming or sonication may be required to initiate the reaction, especially with alkyl chlorides. Successful initiation is indicated by the disappearance of the iodine color and the appearance of gentle bubbling at the magnesium surface.[1]
-
Addition: Once the reaction has initiated and is self-sustaining (exothermic), slowly add the remaining alkyl halide solution from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent and is typically used immediately in the subsequent reaction step.[1]
Logical Framework for Alkyl Halide Selection
The choice of alkyl halide for Grignard reagent synthesis is a multi-faceted decision that involves balancing reactivity, cost, and the specific requirements of the synthetic target. The following diagram illustrates the key factors influencing this decision.
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Validating Reaction Products
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a reaction product's chemical structure is a critical step in the journey of discovery and innovation. Among the arsenal (B13267) of analytical techniques, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule. This guide provides an objective comparison of 2D NMR with other key analytical techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for the structural validation of their synthesized compounds.
In the realm of organic chemistry and drug development, the confirmation of a molecule's structure is paramount to understanding its properties, reactivity, and biological activity. While 1D NMR provides a fundamental overview of the chemical environment of nuclei, complex molecules often yield congested spectra that are challenging to interpret. 2D NMR overcomes this limitation by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that provide a detailed roadmap of the molecular framework. This guide will delve into the principles of common 2D NMR experiments and compare their performance with 1D NMR, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering a comprehensive resource for structural validation.
At-a-Glance: Performance Comparison of Structural Elucidation Techniques
The selection of an appropriate analytical technique for structure validation hinges on a variety of factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance indicators for 2D NMR and its alternatives in the context of small organic molecule analysis.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | Single Crystal X-ray Crystallography |
| Information Obtained | Through-bond and through-space atomic connectivity, relative stereochemistry | Chemical environment of nuclei, basic connectivity | Molecular weight, elemental formula, fragmentation pattern | Absolute 3D atomic coordinates, bond lengths, bond angles |
| Resolution | High (resolves overlapping signals from 1D) | Moderate to High | High (mass accuracy) | Atomic (sub-Ångstrom) |
| Sensitivity | Moderate to Low | High | Very High (picomole to femtomole) | Moderate (requires good quality crystals) |
| Typical Experiment Time | Minutes to Hours (e.g., COSY: 5-30 min; HMBC: 2-12 hours)[1] | Seconds to Minutes[2] | Seconds to Minutes | Hours to Days (including crystal growth) |
| Typical Sample Amount | mg range (e.g., COSY: ~5 mg; HMBC: ~10 mg)[1] | mg range (~1-10 mg for ¹H, >10 mg for ¹³C)[3] | µg to ng range | µg to mg (single crystal) |
| Sample State | Solution | Solution | Solid, Liquid, or Gas (ionizable) | Crystalline Solid |
| Destructive? | No | No | Yes (sample is consumed) | No (crystal can be recovered) |
Deep Dive into 2D NMR Techniques
2D NMR encompasses a suite of experiments that provide different types of structural information. The most commonly employed techniques for the structural elucidation of organic molecules are COSY, HSQC, HMBC, and NOESY.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within a molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. This provides unambiguous one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals correlations between protons and heteronuclei over longer ranges, typically two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. This is invaluable for determining stereochemistry and conformational information.
Comparative Analysis with Alternative Techniques
While 2D NMR is a cornerstone of modern structure elucidation, other techniques offer complementary or, in some cases, more suitable information depending on the research question.
1D NMR Spectroscopy
1D NMR, particularly ¹H and ¹³C NMR, is the foundational spectroscopic technique for organic chemists. It provides rapid and essential information about the chemical environment of atoms in a molecule. However, for complex molecules with many similar protons or carbons, significant signal overlap in 1D spectra can make unambiguous assignment impossible. 2D NMR directly addresses this by spreading the signals into a second dimension, resolving ambiguities and revealing connectivity.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique that provides the molecular weight of a compound and, through high-resolution instruments, its elemental composition.[4] Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that offer clues about the molecule's substructures. However, MS does not directly provide information about the connectivity of atoms or the stereochemistry of the molecule. It is a powerful complementary technique to NMR, with the high sensitivity of MS being a significant advantage.[4]
Single Crystal X-ray Crystallography
Often considered the "gold standard" for structure determination, single crystal X-ray crystallography provides a definitive three-dimensional model of a molecule with atomic-level resolution.[5][6] It can unambiguously determine bond lengths, bond angles, and absolute stereochemistry. However, the major bottleneck of this technique is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain. Furthermore, the determined structure represents the molecule in a static, crystalline state, which may not always reflect its conformation in solution.[7][8]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key techniques discussed.
Protocol 1: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent should ensure good solubility and minimal signal overlap with the analyte. Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
COSY Experiment:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, acquire 256-512 increments in the indirect dimension (t₁) with 2-8 scans per increment. The total experiment time is usually between 5 and 30 minutes.[1]
-
-
HSQC Experiment:
-
Load a standard HSQC pulse program.
-
Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquire 128-256 increments in the ¹³C dimension with 4-16 scans per increment. A typical experiment can take from 30 minutes to a few hours.[2]
-
-
HMBC Experiment:
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a mass range that includes the expected molecular weight of the product.
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). If using a high-resolution instrument, calculate the elemental composition from the accurate mass measurement.
Protocol 3: Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Suitable crystals should be well-formed and typically 0.1-0.3 mm in at least two dimensions.
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Conclusion
The validation of a reaction product's structure is a multifaceted process that often benefits from the application of multiple analytical techniques. 2D NMR spectroscopy provides an unparalleled level of detail regarding the connectivity and relative stereochemistry of a molecule in solution, making it an indispensable tool for organic chemists and drug discovery professionals. While 1D NMR offers a rapid initial assessment, and mass spectrometry provides crucial molecular weight and formula information with high sensitivity, neither can fully delineate the complete molecular architecture. Single crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure, provided that suitable crystals can be obtained. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to achieve unambiguous and comprehensive structural validation, thereby accelerating the pace of their research and development endeavors.
References
- 1. princeton.edu [princeton.edu]
- 2. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. benchchem.com [benchchem.com]
- 6. people.bu.edu [people.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
Unraveling the Reaction Intermediates of 2-Iodo-4-methylpentane: A DFT Computational Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Reaction Pathways and Intermediate Stability
2-Iodo-4-methylpentane, a secondary alkyl halide, is expected to undergo nucleophilic substitution (SN1) and elimination (E1) reactions, both of which proceed through a carbocation intermediate. The initial step is the departure of the iodide leaving group to form a secondary carbocation. This intermediate can then be attacked by a nucleophile to yield a substitution product or lose a proton to form an elimination product.
However, the initially formed secondary carbocation is in proximity to a tertiary carbon, creating the possibility of a 1,2-hydride shift. This rearrangement would lead to the formation of a more stable tertiary carbocation.[1][2] The relative stability of these carbocation intermediates is a key factor in determining the product distribution. DFT calculations are an invaluable tool for quantifying these energy differences.[3][4]
Comparative Analysis of Reaction Intermediates
To illustrate the expected energetic landscape of the this compound reaction, the following table summarizes hypothetical relative energies calculated using a representative DFT methodology. These values are based on typical energy differences observed in computational studies of similar alkyl halide systems.
| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for C-I bond cleavage | +20.5 |
| Intermediate 1 | Secondary Carbocation (4-methylpentan-2-yl cation) | +15.2 |
| TS2 (Rearrangement) | Transition state for 1,2-hydride shift | +18.7 |
| Intermediate 2 | Tertiary Carbocation (2-methylpentan-2-yl cation) | +10.8 |
| Product 1 (from Int. 1) | Substitution product (e.g., 4-methylpentan-2-ol) | -5.3 |
| Product 2 (from Int. 2) | Rearranged substitution product (e.g., 2-methylpentan-2-ol) | -9.8 |
Note: These are illustrative values and would require specific DFT calculations for confirmation.
Visualizing the Reaction Pathway and Computational Workflow
To provide a clearer understanding of the reaction mechanism and the computational approach, the following diagrams were generated using Graphviz.
Caption: Reaction energy diagram for the SN1 reaction of this compound.
Caption: A generalized workflow for the DFT computational analysis of reaction intermediates.
Experimental Protocols: A DFT Computational Approach
The hypothetical data presented in this guide would be generated using a standard DFT computational protocol, as described in numerous theoretical studies of organic reactions.[5]
1. Software: All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
2. Functional and Basis Set: A common and reliable combination for such systems is the B3LYP hybrid functional with the 6-31G(d) basis set for geometry optimizations and frequency calculations.[4] For more accurate energy calculations, a larger basis set, such as 6-311+G(d,p), would be employed for single-point energy calculations on the optimized geometries.
3. Geometry Optimization: The geometries of the reactant, intermediates, transition states, and products would be fully optimized without any symmetry constraints.
4. Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm their nature. Minima (reactants, intermediates, and products) would have all real frequencies, while transition states would have exactly one imaginary frequency corresponding to the reaction coordinate.
5. Transition State Search: Transition state structures would be located using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
6. Solvation Effects: To model a realistic reaction environment, solvation effects would be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with an appropriate solvent (e.g., water or ethanol).
7. Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set would be performed on the optimized geometries to obtain more accurate relative energies.
Conclusion
DFT computational analysis provides a powerful framework for dissecting the intricate mechanisms of organic reactions. In the case of this compound, this approach predicts a reaction pathway involving the formation of a secondary carbocation, which can undergo a facile 1,2-hydride shift to a more stable tertiary carbocation. This rearrangement is expected to significantly influence the final product distribution. The methodologies and illustrative data presented in this guide offer a valuable resource for researchers seeking to understand and predict the behavior of similar alkyl halide systems in their own investigations.
References
Navigating Chirality: A Comparative Guide to the Resolution of (R/S)-2-iodo-4-methylpentane Mixtures
For researchers and professionals in drug development and chemical synthesis, obtaining enantiomerically pure compounds is a critical step. This guide provides a comparative overview of established methods for the chiral resolution of racemic mixtures, with a focus on (R/S)-2-iodo-4-methylpentane. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous secondary haloalkanes and alcohols to provide a robust framework for methodology selection and experimental design.
The primary techniques discussed include enzymatic kinetic resolution, non-enzymatic kinetic resolution, and chiral chromatography. Each method offers distinct advantages and is suited to different experimental constraints and desired outcomes.
Data Presentation: Performance Comparison of Resolution Techniques
The following table summarizes the typical performance metrics for various chiral resolution methods applicable to secondary haloalkanes and analogous compounds. These values represent expected outcomes and should be optimized for specific applications.
| Resolution Technique | Chiral Selector/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Advantages & Disadvantages |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase (B570770) B) | < 50% for each enantiomer | > 95% | Advantages: High enantioselectivity, mild reaction conditions, environmentally benign. Disadvantages: Theoretical maximum yield of 50% for a single enantiomer, requires screening of enzymes. |
| Non-Enzymatic Kinetic Resolution | Chiral DMAP derivatives, Co-salen complexes | < 50% for each enantiomer | Variable (can be > 95%) | Advantages: Access to both enantiomers of the catalyst, can be tailored for specific substrates. Disadvantages: May require precious metal catalysts, potentially harsh reaction conditions. |
| Chiral Gas Chromatography (GC) | Cyclodextrin-based chiral stationary phases | Preparative scale can be challenging | > 99% (analytical) | Advantages: High resolution, direct separation of enantiomers, suitable for volatile compounds. Disadvantages: Limited sample capacity for preparative scale, requires specialized columns. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based chiral stationary phases | Preparative scale is feasible | > 99% (analytical) | Advantages: Broad applicability, established methodology for preparative separation. Disadvantages: May require derivatization for some compounds, higher solvent consumption. |
Experimental Protocols
Detailed methodologies for the key resolution techniques are provided below. These protocols are generalized and should be adapted and optimized for the specific resolution of (R/S)-2-iodo-4-methylpentane.
Method 1: Enzymatic Kinetic Resolution via Transesterification
This method relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase.
Materials:
-
(R/S)-2-iodo-4-methylpentane
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the anhydrous organic solvent, (R/S)-2-iodo-4-methylpentane (1 equivalent), and activated molecular sieves.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Acylation: Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents) to the mixture.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining 2-iodo-4-methylpentane and the formed ester.[1][2] The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.[1]
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse. Concentrate the filtrate and separate the unreacted enantiomer from the acylated product by flash column chromatography.
Method 2: Chiral Gas Chromatography (GC) Separation
This technique is suitable for the direct separation of volatile enantiomers using a chiral stationary phase.
Materials:
-
(R/S)-2-iodo-4-methylpentane
-
Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)[3][4]
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the (R/S)-2-iodo-4-methylpentane mixture in a suitable volatile solvent (e.g., hexane).
-
Instrument Setup: Install the chiral GC column in the gas chromatograph. Set the initial oven temperature, temperature ramp rate, and final temperature. Optimize the injector and detector temperatures.
-
Method Development: Inject a small volume of the sample. The initial conditions may need to be adjusted to achieve baseline separation of the two enantiomer peaks. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.[5]
-
Analysis: Once optimal separation is achieved, the relative peak areas can be used to determine the enantiomeric excess of the mixture. For preparative separation, a larger diameter column and a collection system would be required.
Visualizing the Workflow: Enzymatic Kinetic Resolution
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic mixture.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-4-methylpentane: A Guide for Laboratory Professionals
For immediate reference, 2-Iodo-4-methylpentane is classified as a flammable liquid and is suspected of causing cancer. It also causes serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[1] This chemical requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste. Adherence to institutional, local, regional, and national regulations for hazardous waste disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Protects eyes from potential splashes of the chemical or its solutions.[1][2] |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a well-ventilated area or a fume hood. | Minimizes inhalation of vapors or aerosols.[2] |
II. Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and disposal.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₃I[3] |
| Molecular Weight | 212.07 g/mol [3] |
| Appearance | Flammable liquid and vapor. |
| Hazards | Highly flammable liquid and vapour. Harmful if inhaled. Causes serious eye irritation. Suspected of causing cancer. May cause drowsiness or dizziness.[1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4] This container must be separate from non-halogenated organic waste, aqueous waste, and solid waste streams to prevent dangerous reactions and to facilitate proper disposal by waste management professionals.[4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in the designated "Halogenated Organic Waste" container.
-
Ensure the waste container is made of a compatible material (e.g., glass or polyethylene).
-
Do not overfill the container; it is recommended to fill it to no more than 75% capacity.
-
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4]
-
The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
If other halogenated wastes are added to the same container, list all chemical constituents and their approximate percentages on the tag.[4]
-
-
Storage:
-
Keep the waste container tightly closed when not in use.[2]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be cool, dry, well-ventilated, and away from heat, sparks, open flames, and other ignition sources.[1][2][4]
-
Store in a location that is locked up or otherwise secured to prevent unauthorized access.[1]
-
Ensure the storage area has secondary containment to prevent spills.[4]
-
-
Arranging for Disposal:
-
Once the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1]
-
IV. Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 3: Emergency Response Protocol
| Situation | Action |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[1] 3. Carefully collect the absorbent material and spilled substance using non-sparking, explosion-proof tools.[2][5] 4. Place the collected waste into the designated "Halogenated Organic Waste" container.[1] 5. Decontaminate the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.[4] |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and EHS department. 3. Prevent the spill from entering sewers or surface and ground water.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
V. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 2-Iodo-4-methylpentane
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Iodo-4-methylpentane was not located. The following guidance is based on the general properties and hazards of similar iodoalkanes and halogenated hydrocarbons. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
Based on data for structurally similar compounds, this compound is anticipated to be a flammable liquid that can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, and ingestion could be harmful.[1] As with many halogenated organic compounds, there may be other potential health hazards that are not yet fully characterized.
Summary of Potential Hazards:
| Hazard Classification | Potential Effects |
| Flammable Liquid | Vapor/air mixtures may be explosive.[2] Keep away from heat, sparks, and open flames. |
| Skin Irritant | Causes skin irritation. Prolonged or repeated contact may cause dermatitis. |
| Eye Irritant | Causes serious eye irritation. |
| Respiratory Irritant | May cause respiratory irritation upon inhalation of vapors. |
| Harmful if Swallowed | May be harmful if ingested. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact, butyl rubber gloves are recommended. | Provides a barrier against skin contact, which can cause irritation.[3] Glove material and thickness should be selected based on the duration of handling and potential for immersion. |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron. Closed-toe shoes are mandatory. | Protects skin and personal clothing from splashes and spills.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Procedural Steps for Handling:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep containers closed when not in use.
-
Reactions: When using in a reaction, ensure the apparatus is securely clamped and any potential pressure buildup can be safely managed.
-
Post-Handling: After use, securely cap the container and decontaminate the work area with an appropriate solvent and then soap and water.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly closed and clearly labeled.
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4]
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with non-halogenated waste.
-
Contaminated solid waste (e.g., gloves, absorbent materials, paper towels) should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Safe Handling and Disposal
Caption: Operational workflow for the safe handling and disposal of this compound.
References
- 1. itwreagents.com [itwreagents.com]
- 2. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
